1,2-dimethyl-1H-indol-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethylindol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-8-6-9(12)3-4-10(8)11(7)2/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROQKUFKUWMFEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501716 | |
| Record name | 1,2-Dimethyl-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25888-06-6 | |
| Record name | 1,2-Dimethyl-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2-dimethyl-1H-indol-5-ol
For the Attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1,2-dimethyl-1H-indol-5-ol, a molecule of interest in medicinal chemistry and drug development. This document outlines a three-step synthesis commencing with the preparation of a key intermediate via the Fischer indole synthesis, followed by N-methylation and subsequent demethylation to yield the target compound. Detailed experimental protocols, summarized quantitative data, and procedural diagrams are presented to facilitate laboratory synthesis and further research.
Synthetic Strategy Overview
The synthesis of this compound is strategically designed to proceed through a reliable and scalable three-step sequence. This approach leverages well-established and high-yielding reactions to ensure the efficient construction of the target indole derivative.
Step 1: Fischer Indole Synthesis - The synthesis begins with the acid-catalyzed condensation of 4-methoxyphenylhydrazine with acetone to form the indole core, yielding 5-methoxy-2-methyl-1H-indole. This classic reaction provides a straightforward entry to the substituted indole scaffold.
Step 2: N-Methylation - The secondary amine of the indole ring is then methylated using a suitable methylating agent, such as dimethyl sulfate, to produce 5-methoxy-1,2-dimethyl-1H-indole.
Step 3: O-Demethylation - The final step involves the cleavage of the methyl ether at the 5-position to unmask the hydroxyl group. This is effectively achieved using a strong Lewis acid, such as boron tribromide, to afford the desired this compound.
Experimental Protocols
Step 1: Synthesis of 5-Methoxy-2-methyl-1H-indole
This procedure details the Fischer indole synthesis to prepare the key intermediate, 5-methoxy-2-methyl-1H-indole.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA) or a mixture of acetic acid and a strong acid catalyst (e.g., H₂SO₄)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq.) in a minimal amount of ethanol.
-
Add acetone (1.1 eq.) to the solution and stir the mixture at room temperature for 1 hour to form the corresponding hydrazone in situ.
-
To the reaction mixture, add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazine). Alternatively, a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid can be used.
-
Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude 5-methoxy-2-methyl-1H-indole by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Step 2: Synthesis of 5-Methoxy-1,2-dimethyl-1H-indole
This procedure describes the N-methylation of 5-methoxy-2-methyl-1H-indole.
Materials:
-
5-Methoxy-2-methyl-1H-indole
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 5-methoxy-2-methyl-1H-indole (1.0 eq.) in anhydrous DMF dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 5-methoxy-1,2-dimethyl-1H-indole.
Step 3: Synthesis of this compound
This procedure details the final O-demethylation step to obtain the target compound.
Materials:
-
5-Methoxy-1,2-dimethyl-1H-indole
-
Boron tribromide (BBr₃)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 5-methoxy-1,2-dimethyl-1H-indole (1.0 eq.) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (1.5-2.0 eq.) in anhydrous DCM dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess reagents.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Quantitative Data
The following table summarizes typical yields for each step of the synthesis, based on literature precedents for analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Fischer Indole Synthesis | 4-Methoxyphenylhydrazine | 5-Methoxy-2-methyl-1H-indole | 85-95% |
| 2 | N-Methylation | 5-Methoxy-2-methyl-1H-indole | 5-Methoxy-1,2-dimethyl-1H-indole | 80-90% |
| 3 | O-Demethylation | 5-Methoxy-1,2-dimethyl-1H-indole | This compound | 70-85% |
Predicted Spectroscopic Data
Verified spectroscopic data for this compound is limited in the public domain. The following tables provide predicted spectroscopic characteristics based on the analysis of closely related indole derivatives and established principles of chemical spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data for this compound Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.5-9.0 | br s | 1H | O-H |
| ~7.1-7.2 | d | 1H | C4-H |
| ~6.8-6.9 | d | 1H | C7-H |
| ~6.6-6.7 | dd | 1H | C6-H |
| ~6.0-6.1 | s | 1H | C3-H |
| ~3.6 | s | 3H | N1-CH₃ |
| ~2.3 | s | 3H | C2-CH₃ |
Table 3: Predicted ¹³C NMR Data for this compound Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C5 |
| ~138 | C2 |
| ~132 | C7a |
| ~128 | C3a |
| ~110 | C7 |
| ~108 | C4 |
| ~105 | C6 |
| ~100 | C3 |
| ~30 | N1-CH₃ |
| ~13 | C2-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl group, the C-N and C-C bonds of the indole ring, and the C-H bonds of the methyl and aromatic groups.
Table 4: Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad | O-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1620, 1470 | Medium-Strong | C=C aromatic ring stretch |
| ~1250 | Strong | C-O stretch (phenol) |
| ~1350 | Medium | C-N stretch |
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak corresponding to the molecular weight of the compound.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 161.08 | [M]⁺ (Molecular Ion) |
| 146.06 | [M - CH₃]⁺ |
Logical Relationships in Synthesis
The successful synthesis of this compound relies on a logical progression of reactions where the product of each step serves as the substrate for the next. The choice of reagents and reaction conditions is critical to ensure high yields and minimize side reactions.
This technical guide provides a detailed framework for the synthesis of this compound. Researchers and drug development professionals can utilize this information to efficiently produce this compound for further investigation into its biological activities and therapeutic potential. The presented protocols are based on established chemical transformations and can be adapted and optimized for various laboratory scales.
An In-depth Technical Guide to the Chemical Properties of 1,2-dimethyl-1H-indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1,2-dimethyl-1H-indol-5-ol, a substituted indole of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide consolidates information from closely related analogues to predict its physicochemical properties, spectroscopic signatures, reactivity, and potential applications. Detailed synthetic strategies and hypothetical experimental workflows are presented to guide future research and development efforts.
Introduction
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Substitution on the indole ring system allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby influencing its pharmacological profile. This compound combines several key structural features: an N-methyl group, a C2-methyl group, and a C5-hydroxyl group. The N-methylation removes the hydrogen bond donor capability of the indole nitrogen, which can affect receptor binding and solubility. The C2-methyl group can influence the molecule's conformation and metabolic stability. The C5-hydroxyl group, a common feature in biologically active indoles like serotonin, can participate in hydrogen bonding and may impart antioxidant properties. This guide aims to provide a detailed theoretical framework for understanding and utilizing this promising chemical entity.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound based on data from analogous compounds.
| Property | Predicted Value | Basis for Prediction |
| IUPAC Name | This compound | Systematic Nomenclature |
| CAS Number | Not available | |
| Molecular Formula | C₁₀H₁₁NO | |
| Molecular Weight | 161.20 g/mol | |
| Appearance | Off-white to brownish solid | Analogy with other hydroxyindoles |
| Melting Point | 110-120 °C | Interpolation from related dimethylindoles and hydroxyindoles |
| Boiling Point | > 300 °C (decomposes) | General trend for substituted indoles |
| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, acetone, DMSO, and DMF | Presence of polar hydroxyl group and nonpolar dimethylindole core |
| pKa (hydroxyl) | ~10.5 | Analogy with 5-hydroxyindole |
| LogP | ~2.3 | Calculated based on contributions from methyl and hydroxyl groups |
General Synthetic Strategies
The synthesis of this compound can be envisioned through a multi-step process, typically involving the initial construction of a substituted 5-hydroxyindole core, followed by N-methylation. Several classical indole syntheses can be adapted for this purpose.
Nenitzescu Indole Synthesis
The Nenitzescu synthesis is a powerful method for the preparation of 5-hydroxyindoles from a benzoquinone and a β-aminocrotonate.[1][2] This would be a suitable starting point for synthesizing the 2-methyl-5-hydroxyindole core.
Caption: General workflow for the synthesis of this compound via the Nenitzescu reaction.
Fischer Indole Synthesis
The Fischer indole synthesis, a reaction between a phenylhydrazine and an aldehyde or ketone, is another viable route.[3] Starting with 4-hydroxyphenylhydrazine and acetone would yield 2-methyl-5-hydroxyindole, which can then be N-methylated.
Leimgruber-Batcho Indole Synthesis
This method involves the reaction of an o-nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole.[4] This could be adapted to produce a 5-hydroxy-2-methylindole derivative.
N-Methylation
The final N-methylation step can be achieved using various reagents. A common and effective method involves the use of dimethyl carbonate (DMC) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.[5][6]
Experimental Protocols
The following is a detailed, representative protocol for the synthesis of a key intermediate, ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate, via the classical Nenitzescu reaction.[7]
Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate
-
Materials:
-
1,4-Benzoquinone
-
Ethyl 3-aminocrotonate
-
Acetone
-
Ethyl acetate
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 1,4-benzoquinone in acetone.
-
Addition of Enamine: To the stirred solution, add 1.0-1.2 equivalents of ethyl 3-aminocrotonate.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate.
-
Washing: Wash the ethyl acetate solution sequentially with a 5% sodium bicarbonate solution, water, and saturated sodium chloride solution.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo.[7]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate.[7]
-
Predicted Spectroscopic Data
The following tables provide predicted spectroscopic data for this compound, extrapolated from known data of related indole derivatives.[8][9][10]
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | d, J ≈ 8.5 Hz | 1H | H-7 |
| ~6.95 | d, J ≈ 2.0 Hz | 1H | H-4 |
| ~6.70 | dd, J ≈ 8.5, 2.0 Hz | 1H | H-6 |
| ~6.15 | s | 1H | H-3 |
| ~4.80 | s | 1H | OH |
| ~3.65 | s | 3H | N-CH₃ |
| ~2.35 | s | 3H | C2-CH₃ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-5 |
| ~138 | C-2 |
| ~132 | C-7a |
| ~129 | C-3a |
| ~110 | C-7 |
| ~108 | C-4 |
| ~105 | C-6 |
| ~100 | C-3 |
| ~30 | N-CH₃ |
| ~13 | C2-CH₃ |
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch |
| ~3050 | Aromatic C-H stretch |
| ~2920 | Aliphatic C-H stretch |
| ~1620, 1470 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (phenol) |
| ~1100 | C-N stretch |
Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 161 | [M]⁺ |
| 146 | [M - CH₃]⁺ |
| 118 | [M - CH₃ - CO]⁺ |
Reactivity
The reactivity of this compound is governed by the interplay of its constituent functional groups.
Caption: Key reaction pathways for this compound.
-
Electrophilic Aromatic Substitution: The indole nucleus is electron-rich and readily undergoes electrophilic substitution. The C3 position is the most nucleophilic.[11] However, in this compound, the C2 position is blocked by a methyl group. While the N1 position is also methylated, electrophilic attack can still occur at the C3 position if it is unsubstituted, or on the benzene ring, directed by the hydroxyl and alkyl groups.
-
Oxidation: The 5-hydroxyl group makes the molecule susceptible to oxidation, potentially forming a quinone-like species.[12][13] The indole ring itself can also be oxidized, for example, to an oxindole.[14]
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation under appropriate basic conditions.
Potential Applications
While specific studies on this compound are lacking, the structural motifs suggest potential applications in several areas of drug discovery and materials science.
-
Medicinal Chemistry:
-
Serotonin Receptor Ligands: The 5-hydroxyindole moiety is a key feature of the neurotransmitter serotonin. It is plausible that this compound could interact with serotonin receptors, and further derivatization could lead to potent and selective ligands.[15][16]
-
Antioxidant Activity: Phenolic compounds, including hydroxyindoles, are known for their antioxidant properties.[17][18] The 5-hydroxyl group can act as a radical scavenger, suggesting potential applications in conditions associated with oxidative stress.
-
Caption: Hypothetical signaling pathway involving this compound as a serotonin receptor ligand.
-
Materials Science: The indole ring is a versatile building block for organic electronic materials. The specific substitution pattern of this compound could be exploited in the design of novel organic semiconductors, dyes, or sensors.
Conclusion
This compound represents an intriguing, yet underexplored, chemical entity. This technical guide has provided a comprehensive theoretical framework of its chemical properties by drawing upon data from closely related analogues. The predicted physicochemical properties, spectroscopic data, and reactivity profile, along with the outlined synthetic strategies, offer a solid foundation for researchers to embark on the synthesis, characterization, and evaluation of this compound. The potential applications in medicinal chemistry and materials science warrant further investigation into the unique properties of this substituted indole.
References
- 1. Electrophilic heteroaromatic substitutions: reactions of 5-X-substituted indoles with 4,6-dinitrobenzofuroxan - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Indole, 1-methyl- [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1H-Indole, 1,2-dimethyl- [webbook.nist.gov]
- 11. Electrophilic substitution at the indole [quimicaorganica.org]
- 12. Oxidation chemistry and biochemistry of 5-hydroxyindole | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Oxidation of 4-, 6- and 7-hydroxyindoles | Semantic Scholar [semanticscholar.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 1,2-dimethyl-1H-indol-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties and a proposed synthetic pathway for the chemical compound 1,2-dimethyl-1H-indol-5-ol. Due to the limited availability of public domain experimental spectroscopic data for this specific molecule, this document presents a compilation of predicted spectroscopic data based on the analysis of structurally related indole derivatives. Detailed, generalized experimental protocols for the synthesis and subsequent spectroscopic characterization are provided to guide researchers in the preparation and validation of this compound. This guide is intended to serve as a foundational resource for the inclusion of this compound in medicinal chemistry and drug development programs.
Predicted Spectroscopic Data
Predicted Nuclear Magnetic Resonance (NMR) Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in Table 1. These predictions are based on the known spectral data of similar indole structures.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | ~6.2 | s | 1H |
| H-4 | ~7.0 | d | 1H |
| H-6 | ~6.7 | dd | 1H |
| H-7 | ~7.1 | d | 1H |
| N-CH₃ | ~3.6 | s | 3H |
| C₂-CH₃ | ~2.4 | s | 3H |
| OH | ~4.5-5.5 | br s | 1H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~138 |
| C-3 | ~100 |
| C-3a | ~129 |
| C-4 | ~110 |
| C-5 | ~150 |
| C-6 | ~105 |
| C-7 | ~111 |
| C-7a | ~132 |
| N-CH₃ | ~30 |
| C₂-CH₃ | ~12 |
Predicted Mass Spectrometry (MS) Data
For mass spectrometry, the primary data point of interest is the molecular ion peak.
Table 2: Predicted Mass Spectrometry Data for this compound
| Technique | Predicted [M]+ or [M+H]⁺ (m/z) |
| Electron Ionization (EI) | 161.08 |
| Electrospray Ionization (ESI) | 162.09 |
Predicted Infrared (IR) Spectroscopy Data
Key vibrational frequencies for functional groups in this compound are predicted below.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200-3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |
| C-O stretch (hydroxyl) | 1200-1260 | Strong |
Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data
The UV-Vis spectrum of this compound in a polar solvent like ethanol is expected to show absorption maxima characteristic of the indole chromophore.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Solvent | Predicted λmax (nm) |
| Ethanol | ~220, ~275 |
Experimental Protocols
The following sections detail generalized yet comprehensive protocols for the synthesis and spectroscopic characterization of this compound.
Proposed Synthesis Workflow
A potential synthetic route to this compound is the Fischer indole synthesis. The logical workflow for this synthesis and subsequent characterization is depicted below.
In-Depth Technical Guide: 1,2-dimethyl-1H-indol-5-ol (CAS 25888-06-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-dimethyl-1H-indol-5-ol, with the CAS number 25888-06-6, is a member of the substituted indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties. Due to the limited publicly available data directly pertaining to this specific compound, this guide also extrapolates potential synthetic methodologies and biological activities based on closely related 5-hydroxyindole and dimethylated indole analogs. All quantitative data is presented in structured tables, and detailed experimental protocols for relevant synthetic methods are provided. Visualizations of a proposed synthetic pathway and a generalized experimental workflow are included to facilitate understanding.
Chemical and Physical Properties
Limited experimental data is available for this compound. The following table summarizes the known properties, primarily sourced from commercial suppliers.
| Property | Value | Reference |
| CAS Number | 25888-06-6 | [1] |
| Molecular Formula | C₁₀H₁₁NO | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | Information not available | |
| Storage Temperature | Room Temperature | [2] |
Synthesis and Experimental Protocols
The proposed synthesis would involve the reaction of p-benzoquinone with an enamine derived from a β-aminocrotonate. To obtain the target compound, this compound, which lacks the ethyl carboxylate group at the 3-position, a simpler enamine would be required.
Proposed Synthetic Pathway: Modified Nenitzescu Reaction
A potential synthesis of this compound could be achieved by reacting p-benzoquinone with 3-(methylamino)but-2-ene.
Caption: Proposed synthesis of this compound via a modified Nenitzescu reaction.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical adaptation based on the synthesis of mecarbinate and general principles of the Nenitzescu reaction.[3]
Materials:
-
p-Benzoquinone
-
3-(Methylamino)but-2-ene
-
Dichloromethane (or other suitable chlorinated solvent)
-
Lewis Acid catalyst (e.g., Zinc Chloride, Iron(III) Chloride)
-
Ethanol-water solution
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a reaction vessel, dissolve p-benzoquinone in a chlorinated hydrocarbon solvent.
-
Add a Lewis acid catalyst to the solution and stir at room temperature until dissolved.
-
Heat the mixture to a controlled temperature (e.g., 35-39°C).
-
Slowly add a solution of 3-(methylamino)but-2-ene in the same solvent to the reaction mixture.
-
Maintain the reaction temperature and continue stirring for a specified period after the addition is complete.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, partially remove the solvent under reduced pressure.
-
Add an ethanol-water solution to the residue and stir at room temperature for 1 hour.
-
Filter the resulting solid, wash with water, and dry to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Biological Activity and Signaling Pathways
There is a significant lack of information regarding the specific biological activities and signaling pathways of this compound in the public domain. However, the broader classes of 5-hydroxyindoles and dimethylated indoles are known to possess a range of pharmacological properties.
Potential Biological Activities of Related Compounds
-
5-Hydroxyindoles: This class of compounds, which includes the neurotransmitter serotonin, is known for its neuroactive properties.[6] 5-hydroxyindole derivatives have been investigated for their potential to protect against ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases.[7] They are also considered privileged structures in the development of various therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs.[8]
-
Dimethylated Indoles: The presence of dimethyl groups on the indole scaffold can significantly influence biological activity. For instance, various dimethylindole derivatives have been synthesized and evaluated for cytotoxic effects against cancer cell lines.[9]
Signaling Pathways (General for Related Indoles)
Given the structural similarity to serotonin, it is plausible that this compound could interact with serotonergic pathways. However, without experimental data, this remains speculative. The diverse biological activities of indole derivatives suggest potential interactions with a wide range of cellular targets and signaling cascades.[10][11]
Experimental Workflows for Biological Evaluation
The following diagram illustrates a general workflow for the initial biological evaluation of a novel indole compound like this compound.
References
- 1. This compound | 25888-06-6 [sigmaaldrich.com]
- 2. americanelements.com [americanelements.com]
- 3. CN103113287A - Method for preparing mecarbinate (1,2-dimethyl-5hydroxy-1H-indol-3-ethyl carboxylate) - Google Patents [patents.google.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ajchem-b.com [ajchem-b.com]
- 11. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Screening of 1,2-dimethyl-1H-indol-5-ol
Disclaimer: The following guide is a hypothetical framework for the in vitro screening of 1,2-dimethyl-1H-indol-5-ol. As of the latest literature review, specific experimental data for this compound is not publicly available. The methodologies, data, and pathways described herein are based on established protocols for analogous indole derivatives and are intended to serve as a comprehensive, educational resource for researchers, scientists, and drug development professionals.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of indole have shown a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities. This guide outlines a comprehensive in vitro screening cascade for a novel indole derivative, this compound, to elucidate its potential biological activities and mechanism of action. The proposed screening funnel will begin with broad cytotoxicity screening, followed by more specific assays to identify its molecular targets and affected signaling pathways.
Experimental Workflow
The proposed in vitro screening of this compound would follow a logical progression from general cytotoxicity to specific target-based assays and pathway analysis.
Caption: A representative experimental workflow for the in vitro screening of this compound.
Data Presentation: Hypothetical Screening Results
The following tables summarize hypothetical quantitative data from the in vitro screening of this compound.
Table 1: Cytotoxicity Screening (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Control) |
| A549 | Lung Carcinoma | 15.2 ± 1.8 | 0.8 ± 0.1 |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.9 | 1.2 ± 0.2 |
| K562 | Chronic Myelogenous Leukemia | 5.2 ± 0.6 | 0.5 ± 0.08 |
| MV4-11 | Acute Myeloid Leukemia | 2.1 ± 0.4 | 0.3 ± 0.05 |
| HCT116 | Colon Carcinoma | 25.7 ± 3.1 | 1.5 ± 0.3 |
Table 2: Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) of this compound | IC50 (nM) of Erlotinib (Control) |
| EGFR | 95 ± 12 | 80 ± 5 |
| VEGFR-2 | 150 ± 20 | Not Applicable |
| BRAF V600E | > 1000 | Not Applicable |
Table 3: Apoptosis Induction in MV4-11 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| DMSO (Control) | - | 3.5 ± 0.5 |
| This compound | 1 | 10.2 ± 1.1 |
| This compound | 5 | 25.8 ± 2.3 |
| This compound | 10 | 45.1 ± 3.9 |
Experimental Protocols
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
-
Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing serial dilutions of this compound or a standard drug (e.g., doxorubicin). A vehicle control (DMSO) is also included.
-
Plates are incubated for 48-72 hours.
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The medium is removed, and the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
The inhibitory effect of the compound on specific kinases can be assessed using various in vitro kinase assay kits (e.g., ADP-Glo™ Kinase Assay).
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the compound indicates kinase inhibition.
-
Assay Procedure:
-
The kinase reaction is set up in a 96-well plate containing the kinase, its specific substrate, ATP, and various concentrations of this compound or a reference inhibitor (e.g., erlotinib for EGFR).
-
The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Luminescence is measured using a luminometer.
-
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced. The percentage of kinase inhibition is calculated relative to a no-inhibitor control. IC50 values are determined from dose-response curves.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Assay Procedure:
-
Cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cell suspension.
-
The cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry.
-
-
Data Analysis: The flow cytometry data is used to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Signaling Pathway Visualization
Based on the hypothetical kinase profiling data suggesting modest EGFR inhibition, a diagram of a simplified EGFR signaling pathway is provided below. Indole derivatives have been reported to interfere with such pathways.[1]
Caption: A simplified diagram of the EGFR signaling pathway and the hypothetical inhibitory action of this compound.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for the initial in vitro screening of this compound. The proposed workflow, from broad cytotoxicity screening to specific mechanistic studies, allows for the systematic evaluation of its therapeutic potential. The detailed experimental protocols and data presentation formats are intended to guide researchers in designing and executing similar screening cascades for novel chemical entities. Further studies would be necessary to validate these hypothetical findings and fully elucidate the pharmacological profile of this compound.
References
An In-depth Technical Guide to the Solubility Profile of 1,2-dimethyl-1H-indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of the heterocyclic compound 1,2-dimethyl-1H-indol-5-ol. Due to a lack of extensive, publicly available experimental data, this guide synthesizes predicted physicochemical properties and established experimental protocols relevant to its structural class. This information is intended to guide researchers in handling this compound and in designing future solubility and formulation studies.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior. The following table summarizes key known and predicted properties for this compound.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₁NO | |
| Molecular Weight | 161.20 g/mol | |
| CAS Number | 25888-06-6 | |
| Appearance | Predicted: Solid | General property of similar indole derivatives |
| Predicted Boiling Point | 331.0 ± 22.0 °C | Computational Prediction |
| Predicted logP | 1.5 - 2.5 | Computational Prediction (based on similar structures) |
| Predicted pKa | 9.5 - 10.5 (phenolic hydroxyl) | Computational Prediction (based on indole-5-ol scaffold) |
| Predicted Aqueous Solubility | Low to moderate | Inferred from predicted logP and pKa |
Note: Predicted values are estimations based on computational models and should be confirmed by experimental data.
Predicted Solubility Profile
The structure of this compound, featuring a bicyclic aromatic indole ring system, two methyl groups, and a phenolic hydroxyl group, suggests a molecule with moderate lipophilicity.
-
Aqueous Solubility: The presence of the hydroxyl group allows for hydrogen bonding with water, which should confer some degree of aqueous solubility. However, the aromatic core and methyl groups contribute to its hydrophobic character, likely limiting its overall water solubility. The solubility is expected to be pH-dependent due to the ionizable phenolic hydroxyl group. At pH values above its pKa, the compound will deprotonate to form a more soluble phenoxide anion.
-
Organic Solvent Solubility: It is anticipated that this compound will exhibit good solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), owing to the potential for hydrogen bonding and dipole-dipole interactions. Its solubility in non-polar solvents like hexane is expected to be limited.
Experimental Protocols for Solubility Determination
To obtain accurate quantitative solubility data, standardized experimental methods are necessary. The following are detailed protocols for commonly used techniques applicable to a compound like this compound.
Equilibrium Solubility Determination by Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[3]
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
pKa and pH-Dependent Solubility Determination by Potentiometric Titration
For ionizable compounds, potentiometric titration is a powerful technique to determine the pKa and, consequently, the pH-solubility profile.[4][5][6]
Objective: To determine the acid dissociation constant (pKa) of the phenolic hydroxyl group and to measure the solubility as a function of pH.
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
-
Water (deionized, carbonate-free)
-
Stir plate and stir bar
Procedure for pKa Determination:
-
Dissolve a precisely weighed amount of this compound in a known volume of water or a water/co-solvent mixture if solubility is low.
-
Place the solution in a jacketed beaker to maintain a constant temperature.
-
Immerse the calibrated pH electrode in the solution and monitor the initial pH.
-
Titrate the solution with a standardized solution of NaOH, adding small, precise volumes.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve.[7]
Procedure for pH-Dependent Solubility:
-
Prepare a series of buffers at different pH values.
-
Perform the shake-flask method as described in section 3.1 using these buffers as the solvent.
-
This will yield the solubility of the compound at each specific pH, allowing for the construction of a pH-solubility profile.
Visualizations
Logical Relationship of Physicochemical Properties and Solubility
The following diagram illustrates the interplay between the key physicochemical properties of this compound and their influence on its solubility in different media.
Caption: Physicochemical determinants of solubility for this compound.
Experimental Workflow for Solubility Profile Determination
This diagram outlines a typical experimental workflow for characterizing the solubility profile of a research compound.
Caption: General experimental workflow for solubility profiling.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. scielo.br [scielo.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
Discovery of Novel Indole-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique structural features allow for diverse chemical modifications, making it a privileged scaffold in the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of recent advancements in the discovery of novel indole-based compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.
Therapeutic Potential of Indole Derivatives
Indole derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the treatment of numerous diseases.[2][3] Recent research has highlighted their efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][4][5]
Anticancer Activity: A significant area of investigation involves the development of indole-based compounds as anticancer agents.[1] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and angiogenesis. Mechanisms of action include the inhibition of tubulin polymerization, modulation of key signaling pathways such as NF-κB, and inhibition of anti-apoptotic proteins like Bcl-2.[1]
Anti-inflammatory Activity: The anti-inflammatory properties of indole derivatives are well-documented, with indomethacin being a classic example.[1] Newer derivatives have been developed to selectively inhibit cyclooxygenase-2 (COX-2), offering a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[1][6]
Antimicrobial Activity: The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indole-based compounds have shown potent activity against a range of bacteria and fungi, offering a promising avenue for the development of new anti-infective therapies.[7][8]
Neuroprotective Activity: Several indole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.[4][9] Their mechanisms of action often involve antioxidant properties, inhibition of acetylcholinesterase, and modulation of pathways related to neuronal cell death.[10][11]
Data Presentation: Biological Activities of Novel Indole-Based Compounds
The following tables summarize the quantitative data for recently developed indole-based compounds, categorized by their primary biological activity.
Table 1: Anticancer Activity of Novel Indole Derivatives
| Compound Class | Target Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference(s) |
| Indole-acrylamide derivative (3e) | Raji, HL-60 | 9.5, 5.1 | Tubulin polymerization inhibition, G2/M arrest, apoptosis | [12] |
| Indole-based Bcl-2 inhibitor (U2) | MCF-7 | 1.2 (Bcl-2 binding) | Bcl-2 inhibition, apoptosis, G1/S arrest | [2] |
| 1,3,4-Oxadiazole-indole derivative (37) | MDA-MB-468, MDA-MB-231 | 10.56, 22.61 | Estrogen receptor alpha (ERα) inhibition | [1] |
| Indole-based sulfonohydrazide (5f) | MCF-7, MDA-MB-468 | 13.2, 8.2 | Not specified | [10] |
| Indole–1,2,4-triazole hybrid (8b) | Hep-G2 | Cell viability of 10.99 ± 0.59% at 100 µg/mL | Not specified | [13] |
Table 2: Anti-inflammatory and Neuroprotective Activity of Novel Indole Derivatives
| Compound Class | Assay | IC50 (µM) | Target | Reference(s) |
| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | LPS-induced NO, IL-6, TNF-α release | Potent inhibition | Pro-inflammatory cytokines | [1] |
| Indole derivative (6) | hMAO-A, hMAO-B, eeAChE, eqBuChE | 4.31, 2.62, 3.70, 2.82 | MAO-A, MAO-B, AChE, BuChE | [11] |
| N-hydroxyurea derivative of indomethacin (1) | COX-2, 5-LOX | >100, 3.3 | COX-2, 5-LOX | [6] |
| Substituted pyrazolyl indole (6e) | Carrageenan-induced paw edema | 48.80% inhibition | Inflammation | [14] |
Table 3: Antimicrobial Activity of Novel Indole Derivatives
| Compound Class | Target Microorganism(s) | MIC (µg/mL) | Reference(s) |
| Indole-triazole derivative (3d) | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 | [7] |
| 4-(5-methyl-3-phenyl-1H-indole) phenol (15) | C. albicans, C. glabrata, S. aureus, B. subtilis | Not specified (most active) | [8] |
| Indole-glyoxylamide conjugate | B. subtilis, E. coli | Active at 100 µg/mL | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General Synthesis of Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives (13a–13f)
Materials:
-
Compound 12 (synthesis not detailed here)
-
Acyl chloride derivative (0.75 mmol)
-
N,N-Dimethylacetamide (DMA) (6 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing compound 12, add 6 mL of DMA.
-
At room temperature, add 0.75 mmol of the respective acyl chloride derivative to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 20 mL of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final compounds (13a–13f).[1]
Cell Viability (MTT) Assay
Materials:
-
Human cancer cell lines (e.g., Hep-G2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (e.g., indole–1,2,4-triazole hybrids) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., 1-200 µM) for 24 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 545 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[13][16]
In Vitro COX-2 Inhibition Assay (Fluorometric)
Materials:
-
COX-2 enzyme (human recombinant)
-
COX Assay Buffer
-
COX Probe
-
Diluted COX Cofactor
-
Arachidonic Acid/NaOH solution
-
Test inhibitors (dissolved in a suitable solvent like DMSO)
-
96-well plate (black, flat-bottom)
-
Fluorometric plate reader
Procedure:
-
Prepare a Reaction Master Mix containing COX Assay Buffer, COX Probe, Diluted COX Cofactor, and COX-2 Enzyme according to the kit manufacturer's instructions.
-
Add 80 µL of the Reaction Master Mix to each well of the 96-well plate.
-
Add 10 µL of the test inhibitor solution (at various concentrations) or vehicle control to the respective wells.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25°C for 5-10 minutes.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.[6][12][17]
Antimicrobial Susceptibility Testing (Tube Dilution Method)
Materials:
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Test compounds dissolved in DMSO
-
Standard antimicrobial agents (e.g., ampicillin, fluconazole)
-
Sterile test tubes
-
Incubator
Procedure:
-
Prepare a stock solution of the test compounds and standard drugs in DMSO.
-
Perform two-fold serial dilutions of the stock solutions in the appropriate broth (MHB or SDB) to obtain a range of concentrations (e.g., 0.78 to 400 µg/mL).
-
Inoculate each tube with a standardized suspension of the target microorganism.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the tubes at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]
Bcl-2 ELISA Binding Assay
Materials:
-
Bcl-2 ELISA Kit (containing pre-coated 96-well plate, Bcl-2 standard, detection antibody, HRP-conjugate, substrate, and stop solution)
-
Cell lysates or purified Bcl-2 protein
-
Test compounds
-
Wash buffer
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the Bcl-2 standard and the test samples.
-
Add 100 µL of the standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Wash the wells with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells and add 100 µL of Streptavidin-HRP solution. Incubate for 45 minutes at room temperature.
-
Wash the wells and add 100 µL of TMB substrate. Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and determine the Bcl-2 concentration in the samples. To determine the inhibitory effect of the compounds, perform the assay in the presence of a fixed concentration of Bcl-2 and varying concentrations of the inhibitor.[18][19][20]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often modulated by indole-based compounds.
Caption: General workflow for indole-based drug discovery.
Caption: Canonical NF-κB signaling pathway.
References
- 1. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. isfcppharmaspire.com [isfcppharmaspire.com]
- 4. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of New Indole Congeners as Promising Anti-Inflammatory Agents – Oriental Journal of Chemistry [orientjchem.org]
- 15. ijper.org [ijper.org]
- 16. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. raybiotech.com [raybiotech.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Human Bcl-2 ELISA Kit (ab119506) | Abcam [abcam.com]
A Preliminary Pharmacological Assessment of 1,2-dimethyl-1H-indol-5-ol: A Technical Whitepaper
Disclaimer: This document presents a hypothetical preliminary pharmacological assessment of 1,2-dimethyl-1H-indol-5-ol. As of the time of writing, no direct experimental data for this specific compound is publicly available. The information and proposed experimental plans herein are based on the known pharmacological activities of structurally related indole derivatives and are intended for research and drug development professionals.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] The pharmacological profile of indole derivatives is heavily influenced by the nature and position of substituents on the indole ring. This whitepaper provides a preliminary, in-depth technical guide to the potential pharmacological assessment of this compound, a small molecule with structural similarities to known bioactive compounds.
The presence of methyl groups at the N1 and C2 positions, combined with a hydroxyl group at the C5 position, suggests several potential avenues for pharmacological activity, including but not limited to anticancer, anti-inflammatory, antioxidant, and central nervous system (CNS) effects. This document outlines potential biological targets, proposes detailed experimental protocols for in vitro and in vivo evaluation, and presents hypothetical signaling pathways and experimental workflows.
Postulated Pharmacological Profile Based on Structure-Activity Relationships (SAR)
The pharmacological activities of various indole derivatives provide a basis for postulating the potential bioactivity of this compound.
Table 1: Postulated Pharmacological Activities and Rationale Based on Structurally Related Indole Derivatives
| Potential Pharmacological Activity | Rationale Based on Structural Analogs | Key Structural Features | References |
| Anticancer / Cytotoxic Activity | Derivatives of 2,3-dimethyl-1H-indole have demonstrated cytotoxic effects against various cancer cell lines.[5] The indole scaffold is present in numerous anticancer agents.[6][7][8][9] 5-nitroindole derivatives have also shown broad-spectrum anticancer activities.[10] | Indole core, methyl substitutions | [5][6][7][8][9][10] |
| Anti-inflammatory Activity | Many indole derivatives exhibit anti-inflammatory properties by modulating pro-inflammatory cytokines and enzymes such as COX-2.[1][11][12][13] The indole nucleus is a key component of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[1] | Indole core, hydroxyl group | [1][11][12][13] |
| Antioxidant Activity | 5-hydroxyindole derivatives are known to possess antioxidant properties, acting as radical scavengers and inhibitors of lipid peroxidation.[14][15] | 5-hydroxyl group | [14][15] |
| Serotonin (5-HT) Receptor Modulation | The indole structure is the core of the neurotransmitter serotonin (5-hydroxytryptamine). Many indole derivatives interact with 5-HT receptors.[2] | Indole core, 5-hydroxyl group (bioisosteric to serotonin's hydroxyl) | [2] |
Proposed Experimental Protocols for Pharmacological Assessment
The following are detailed methodologies for key experiments to investigate the postulated pharmacological activities of this compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to screen for cytotoxic effects of novel compounds.[16][17][18][19][20]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
-
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
This compound stock solution (e.g., in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
-
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of new compounds.[21]
-
Objective: To assess the ability of this compound to reduce acute inflammation in a rodent model.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Materials:
-
This compound.
-
Carrageenan solution (1% w/v in sterile saline).
-
Positive control drug (e.g., Indomethacin or Diclofenac).
-
Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Plethysmometer.
-
-
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week. Divide them into groups (n=6-8 per group): Vehicle control, positive control, and two or three groups for different doses of this compound.
-
Compound Administration: Administer the test compound or controls orally or intraperitoneally.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
-
Given the structural similarity to serotonin, assessing the affinity of this compound for serotonin receptors, such as the 5-HT2A receptor, is a logical step.[22][23][24][25]
-
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293-h5HT2A).
-
Radioligand (e.g., [3H]Ketanserin).
-
Non-specific binding control (e.g., Mianserin).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of the non-specific binding control).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Perform a non-linear regression analysis to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations of Experimental Workflows and Signaling Pathways
A general workflow for the pharmacological assessment of a novel compound.
A hypothesized anti-inflammatory signaling pathway for this compound.
Conclusion
While direct experimental evidence for the pharmacological activity of this compound is currently lacking, a systematic assessment based on the known bioactivities of structurally related indole derivatives allows for the formulation of a targeted research plan. The proposed areas of investigation—anticancer, anti-inflammatory, antioxidant, and CNS activity—represent a logical starting point for the preliminary pharmacological characterization of this compound. The experimental protocols detailed in this whitepaper provide a robust framework for conducting these initial studies. The successful execution of these assays will be crucial in elucidating the therapeutic potential of this compound and guiding future drug development efforts.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. benchchem.com [benchchem.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. innoprot.com [innoprot.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [emea.discoverx.com]
Methodological & Application
Application Notes and Protocol for the Synthesis of 1,2-dimethyl-1H-indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,2-dimethyl-1H-indol-5-ol, a substituted indole derivative of interest in medicinal chemistry and drug development. The synthetic strategy is a three-step process commencing with a Fischer indole synthesis to construct the core indole scaffold, followed by N-methylation, and concluding with a selective demethylation to yield the target compound. This protocol includes comprehensive experimental procedures, tables of quantitative data, and graphical representations of the synthetic workflow and reaction mechanisms.
Introduction
Indole and its derivatives are a significant class of heterocyclic compounds that are ubiquitous in nature and form the core structure of many biologically active molecules and pharmaceuticals.[1][2][3][4] The this compound structure, in particular, presents a scaffold with potential for diverse biological activities, leveraging the established pharmacological importance of both the indole nucleus and phenolic hydroxyl groups. Substituted indoles have shown a wide range of activities including antioxidant and cytoprotective effects.[5] This protocol outlines a reliable method for the laboratory-scale synthesis of this compound, providing a foundation for further research and development.
Overall Synthetic Scheme
The synthesis of this compound is proposed via a three-step route starting from commercially available 4-methoxyphenylhydrazine hydrochloride and 2-butanone.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-methoxy-2,3-dimethyl-1H-indole
This step employs the Fischer indole synthesis, a classic method for forming indoles from arylhydrazines and carbonyl compounds.[6][7][8][9][10]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 4-Methoxyphenylhydrazine hydrochloride | C₇H₁₁ClN₂O | 174.63 | 5.0 g | 28.6 |
| 2-Butanone | C₄H₈O | 72.11 | 2.5 g (3.1 mL) | 34.7 |
| Boron trifluoride etherate (BF₃·OEt₂) | (C₂H₅)₂O·BF₃ | 141.93 | 4.9 g (4.3 mL) | 34.7 |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 100 mL | - |
| Sodium bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Brine | NaCl (aq.) | - | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenylhydrazine hydrochloride (5.0 g, 28.6 mmol) and ethanol (100 mL).
-
Add 2-butanone (3.1 mL, 34.7 mmol) to the suspension.
-
Carefully add boron trifluoride etherate (4.3 mL, 34.7 mmol) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 5-methoxy-2,3-dimethyl-1H-indole.
Expected Yield: Approximately 70-80%.
Caption: Mechanism of the Fischer Indole Synthesis.
Step 2: Synthesis of 5-methoxy-1,2-dimethyl-1H-indole
This step involves the N-methylation of the indole intermediate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 5-methoxy-2,3-dimethyl-1H-indole | C₁₁H₁₃NO | 175.23 | 3.0 g | 17.1 |
| Sodium hydride (60% in mineral oil) | NaH | 24.00 | 0.82 g | 20.5 |
| Iodomethane (CH₃I) | CH₃I | 141.94 | 2.9 g (1.3 mL) | 20.5 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
| Saturated aqueous NH₄Cl | NH₄Cl (aq.) | - | As needed | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Brine | NaCl (aq.) | - | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.82 g, 20.5 mmol).
-
Add anhydrous THF (30 mL) and cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-methoxy-2,3-dimethyl-1H-indole (3.0 g, 17.1 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add iodomethane (1.3 mL, 20.5 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Expected Yield: Approximately 85-95%.
Step 3: Synthesis of this compound
This final step is the selective demethylation of the 5-methoxy group.[11]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 5-methoxy-1,2-dimethyl-1H-indole | C₁₂H₁₅NO | 189.25 | 2.0 g | 10.6 |
| Anhydrous Aluminum chloride (AlCl₃) | AlCl₃ | 133.34 | 2.1 g | 15.9 |
| Ethanethiol (EtSH) | C₂H₆S | 62.13 | 4.0 g (4.7 mL) | 64.3 |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| 1 M Hydrochloric acid (HCl) | HCl (aq.) | - | As needed | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Brine | NaCl (aq.) | - | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (2.1 g, 15.9 mmol) and anhydrous dichloromethane (30 mL).
-
Cool the suspension to 0 °C.
-
Add ethanethiol (4.7 mL, 64.3 mmol) dropwise.
-
Dissolve 5-methoxy-1,2-dimethyl-1H-indole (2.0 g, 10.6 mmol) in anhydrous dichloromethane (20 mL) and add it to the reaction mixture at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture to 0 °C and slowly add 1 M HCl to hydrolyze the reaction.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Expected Yield: Approximately 50-60%.
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Appearance | Solid |
| Purity | >97% |
| Storage | Room Temperature, stored under nitrogen |
| InChI Key | XROQKUFKUWMFEY-UHFFFAOYSA-N |
(Note: This data is based on commercially available information and should be confirmed by analytical testing of the synthesized product.)[12]
Application Notes
Substituted indoles are a cornerstone in medicinal chemistry due to their broad spectrum of biological activities.[2][3][4] Indole derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents.[1][5] The title compound, this compound, incorporates a phenolic hydroxyl group, which is a common feature in many antioxidant compounds. This suggests that the synthesized molecule could be a valuable candidate for screening in assays related to oxidative stress and cytoprotection. Furthermore, the dimethylated indole core can be a starting point for the synthesis of more complex molecules with potential applications in neuropharmacology, given the structural similarities to endogenous neurochemicals like serotonin.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Boron trifluoride etherate is corrosive and moisture-sensitive.
-
Sodium hydride is a flammable solid and reacts violently with water.
-
Iodomethane is toxic and a suspected carcinogen.
-
Aluminum chloride is corrosive and reacts with moisture.
-
Ethanethiol has a strong, unpleasant odor.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound | 25888-06-6 [sigmaaldrich.com]
Application Notes and Protocols for 1,2-dimethyl-1H-indol-5-ol in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimethyl-1H-indol-5-ol is a small molecule belonging to the indole class of heterocyclic compounds. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] These activities include anticancer, anti-inflammatory, antimicrobial, and modulation of central nervous system targets such as serotonin receptors.[1][3] The specific substitutions on the indole ring, such as the N-methylation, C2-methylation, and the 5-hydroxyl group of this compound, are anticipated to influence its pharmacological profile.
These application notes provide a comprehensive guide for utilizing this compound in various cell-based assays to explore its potential therapeutic applications. The protocols detailed below are designed to be robust and reproducible, enabling researchers to assess the compound's effects on cell viability, proliferation, specific signaling pathways, and target engagement.
General Handling and Preparation of this compound
Molecular Formula: C₁₀H₁₁NO Molecular Weight: 161.20 g/mol
Appearance: Solid (Assumed) Solubility: Soluble in DMSO and ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM or 100 mM). Further dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.
Application: Cytotoxicity and Cell Proliferation
A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. These assays are crucial for identifying potential cytotoxic effects, which could be relevant for anticancer drug development, or for establishing a non-toxic concentration range for other cellular assays.
WST-1 Cell Proliferation Assay
The WST-1 assay is a colorimetric method for the non-radioactive quantification of cell proliferation, viability, and cytotoxicity.[4][5][6] The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, or until a sufficient color change is observed.
-
Absorbance Measurement: Shake the plate for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be around 630 nm.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
| Concentration (µM) | Absorbance (450 nm) | % Viability (Relative to Vehicle) |
| Vehicle Control | 1.25 ± 0.08 | 100% |
| 0.1 | 1.22 ± 0.07 | 97.6% |
| 1 | 1.15 ± 0.09 | 92.0% |
| 10 | 0.88 ± 0.06 | 70.4% |
| 50 | 0.45 ± 0.04 | 36.0% |
| 100 | 0.15 ± 0.02 | 12.0% |
Note: The data presented are for illustrative purposes only.
Application: Kinase Inhibition
Many indole derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.
In-Cell Lysate Kinase Assay
This assay measures the ability of this compound to inhibit a specific kinase directly within a cellular context by using cell lysates as the source of the kinase.[7][8][9]
-
Cell Culture and Lysis: Culture a cell line known to express the kinase of interest (e.g., A549, HeLa, or a cell line overexpressing the kinase). Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Quantification: Determine the protein concentration of the cell lysate using a Bradford or BCA protein assay.
-
Kinase Reaction: In a 96-well plate, combine the cell lysate (containing the active kinase), a specific substrate for the kinase (e.g., a biotinylated peptide), and ATP. Add varying concentrations of this compound or a known inhibitor (positive control).
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Detection of Phosphorylation: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphorylation-specific antibody in an ELISA format or using luminescence-based ATP detection assays (e.g., ADP-Glo™ Kinase Assay), where a decrease in ATP corresponds to higher kinase activity.[9]
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value.
| Compound Concentration (µM) | Kinase Activity (Luminescence Units) | % Inhibition |
| Vehicle Control | 85000 ± 5000 | 0% |
| 0.1 | 83000 ± 4500 | 2.4% |
| 1 | 65000 ± 3000 | 23.5% |
| 10 | 35000 ± 2500 | 58.8% |
| 50 | 12000 ± 1500 | 85.9% |
| 100 | 5000 ± 800 | 94.1% |
Note: The data presented are for illustrative purposes only.
Application: Serotonin Receptor Modulation
The indole nucleus is a core component of serotonin (5-hydroxytryptamine, 5-HT) and many psychedelic compounds, suggesting that this compound may interact with serotonin receptors.[3] A cell-based assay can determine if the compound acts as an agonist or antagonist at a specific serotonin receptor subtype, such as the 5-HT₂A receptor.
Calcium Flux Assay for 5-HT₂A Receptor Activation
The 5-HT₂A receptor is a Gq-coupled G-protein coupled receptor (GPCR) that, upon activation, leads to an increase in intracellular calcium levels.[10][11] This change in calcium concentration can be measured using calcium-sensitive fluorescent dyes.
-
Cell Culture: Use a cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).[11] Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Addition and Measurement: Use a fluorescence plate reader equipped with an automated injection system.
-
Agonist Mode: Measure the baseline fluorescence, then inject varying concentrations of this compound and monitor the change in fluorescence over time. Serotonin should be used as a positive control.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes. Then, inject a fixed concentration of serotonin (e.g., its EC₈₀) and measure the fluorescence response. A known antagonist should be used as a positive control.
-
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. For agonist activity, calculate the EC₅₀ from the dose-response curve. For antagonist activity, calculate the IC₅₀.
Agonist Mode
| Concentration (nM) | Fluorescence Change (RFU) | % Max Response (Serotonin) |
|---|---|---|
| Serotonin (1 µM) | 50000 ± 3000 | 100% |
| 1 | 2500 ± 200 | 5% |
| 10 | 12500 ± 1000 | 25% |
| 100 | 35000 ± 2500 | 70% |
| 1000 | 48000 ± 3500 | 96% |
Antagonist Mode
| Pre-incubation Conc. (nM) | Fluorescence Change (RFU) after Serotonin | % Inhibition |
|---|---|---|
| Vehicle Control | 40000 ± 2800 | 0% |
| 10 | 38000 ± 3000 | 5% |
| 100 | 25000 ± 2000 | 37.5% |
| 1000 | 8000 ± 900 | 80% |
| 10000 | 2000 ± 300 | 95% |
Note: The data presented are for illustrative purposes only.
Application: Anti-inflammatory Activity
Indole derivatives have been reported to possess anti-inflammatory properties.[12] A common mechanism for inflammation involves the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13][14]
NF-κB Reporter Assay
This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be easily quantified.
-
Cell Culture: Use a cell line stably transfected with an NF-κB reporter construct (e.g., HEK293-NF-κB-luc). Seed the cells in a white, opaque 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Incubation: Incubate the plate for 6-8 hours to allow for reporter gene expression.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to cell viability (which can be determined in a parallel plate using the WST-1 assay). Calculate the percentage of inhibition of NF-κB activation relative to the stimulated vehicle control.
| Compound Concentration (µM) | Luciferase Activity (RLU) | % Inhibition of NF-κB Activation |
| Unstimulated Control | 500 ± 50 | - |
| Stimulated Vehicle Control | 10000 ± 800 | 0% |
| 0.1 | 9500 ± 700 | 5.3% |
| 1 | 7500 ± 600 | 26.3% |
| 10 | 4000 ± 350 | 63.2% |
| 50 | 1500 ± 200 | 89.5% |
| 100 | 800 ± 100 | 96.8% |
Note: The data presented are for illustrative purposes only.
Application: Target Engagement
To confirm that this compound directly binds to its intended intracellular target protein, a Cellular Thermal Shift Assay (CETSA) can be performed. CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[15][16][17]
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant (containing the soluble proteins) and analyze the amount of the target protein remaining in solution using Western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
| Temperature (°C) | Soluble Target Protein (Vehicle, % of 37°C) | Soluble Target Protein (Compound, % of 37°C) |
| 37 | 100% | 100% |
| 45 | 95% | 98% |
| 50 | 80% | 92% |
| 55 | 50% | 85% |
| 60 | 20% | 60% |
| 65 | 5% | 30% |
Note: The data presented are for illustrative purposes only.
Conclusion
The provided application notes and protocols offer a strategic framework for the initial characterization of this compound in cell-based assays. Based on the well-established bioactivity of the indole scaffold, this compound holds potential for further investigation as a modulator of various cellular processes. The systematic application of these assays will enable researchers to elucidate its mechanism of action and to evaluate its potential as a lead compound in drug discovery programs. Careful optimization of the experimental conditions for specific cell lines and targets will be crucial for obtaining reliable and reproducible data.
References
- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. innoprot.com [innoprot.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti inflammatory attributes in the NF-kB signaling path | RISE [ri.se]
- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. CETSA [cetsa.org]
Application of 1,2-dimethyl-1H-indol-5-ol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct experimental data on the medicinal chemistry applications of 1,2-dimethyl-1H-indol-5-ol is limited in publicly available literature, the 5-hydroxyindole scaffold is a cornerstone in the development of numerous therapeutic agents. This document provides a detailed overview of the potential applications of this compound based on the well-established biological activities of structurally related 5-hydroxyindole derivatives. These applications primarily focus on its potential as a modulator of serotonin receptors, a scaffold for anticancer agents, and an inhibitor of xanthine oxidase. Detailed experimental protocols for the synthesis and evaluation of such compounds are provided to facilitate further research in this area.
Introduction: The 5-Hydroxyindole Scaffold
The 5-hydroxyindole moiety is a privileged pharmacophore found in a variety of biologically active molecules, most notably the neurotransmitter serotonin (5-hydroxytryptamine). The presence of the hydroxyl group at the 5-position is crucial for the biological activity of many of these compounds, often serving as a key hydrogen bond donor or acceptor in interactions with biological targets. The core structure is also present in the hormone melatonin, which regulates sleep-wake cycles.[1] The synthetic accessibility of 5-hydroxyindoles, particularly through methods like the Nenitzescu indole synthesis, makes this scaffold an attractive starting point for the design of novel drug candidates.[2][3]
Potential Therapeutic Applications of this compound
Based on the activities of analogous compounds, this compound holds potential in several therapeutic areas:
Serotonin Receptor Modulation
The structural similarity of the 5-hydroxyindole core to serotonin suggests that derivatives of this compound could act as ligands for serotonin (5-HT) receptors. Different subtypes of 5-HT receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for the treatment of various central nervous system (CNS) disorders.[4]
Anticancer Activity
Indole derivatives are a well-established class of anticancer agents, with several approved drugs and numerous compounds in clinical development.[6] The mechanisms of action are diverse and include the inhibition of kinases, tubulin polymerization, and the induction of apoptosis. 5-Hydroxyindole derivatives have also shown promise as anticancer agents.[7][8]
-
Potential Mechanisms: Inhibition of protein kinases, induction of apoptosis, and modulation of signaling pathways involved in cell proliferation and survival.[9]
Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Inhibition of xanthine oxidase is a validated therapeutic strategy for treating these conditions. Some indole derivatives have been identified as potent xanthine oxidase inhibitors.[10]
-
Potential Indications: Gout and hyperuricemia.
Quantitative Data for Structurally Related Compounds
The following tables summarize the biological activities of various 5-hydroxyindole derivatives to provide a reference for the potential efficacy of this compound analogs.
Table 1: Serotonin Receptor Binding Affinity of Indole Derivatives
| Compound | Receptor | Kᵢ (nM) | Reference |
| SERAAK2 | 5-HT₁ₐ | 15 | [11] |
| SERAAK2 | 5-HT₂ₐ | 25 | [11] |
| Buspirone | 5-HT₁ₐ | 1.1 | [11] |
Table 2: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Indole Derivative 10b | A549 (Lung Cancer) | 0.012 | [9] |
| Indole Derivative 10b | K562 (Leukemia) | 0.010 | [9] |
| Indole-based Hydrazide 5f | MCF-7 (Breast Cancer) | 13.2 | [12] |
| Indole-based Hydrazide 5f | MDA-MB-468 (Breast Cancer) | 8.2 | [12] |
Table 3: Xanthine Oxidase Inhibitory Activity
| Compound | IC₅₀ (µM) | Reference |
| Allopurinol (Control) | 2.84 | [13] |
| 3,4,5-Trihydroxycinnamic acid | 61.60 | [13] |
| Limonene | 37.69 (hypoxanthine substrate) | [14] |
| Limonene | 48.04 (xanthine substrate) | [14] |
Experimental Protocols
General Synthesis of 5-Hydroxyindoles via Nenitzescu Reaction
This protocol describes a general procedure for the synthesis of 5-hydroxyindole derivatives.
Materials:
-
1,4-Benzoquinone
-
β-Aminocrotonic ester (e.g., ethyl 3-aminocrotonate for a 2-methyl-3-ethoxycarbonyl-5-hydroxyindole)
-
Acetone (or other suitable solvent)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,4-benzoquinone (1.0 equivalent) in acetone.
-
To the stirred solution, add the β-aminocrotonic ester (1.0-1.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to obtain the desired 5-hydroxyindole derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of a test compound against xanthine oxidase.[14][15]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Allopurinol (positive control)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer (e.g., 0.1 units/mL).
-
Prepare a stock solution of xanthine in the same buffer.
-
Dissolve the test compound and allopurinol in DMSO to prepare stock solutions.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL of buffer.
-
Control (No Inhibitor): 120 µL of buffer, 20 µL of xanthine oxidase solution, and 20 µL of DMSO.
-
Test: 120 µL of buffer, 20 µL of xanthine oxidase solution, and 20 µL of the test compound solution at various concentrations.
-
Positive Control: 120 µL of buffer, 20 µL of xanthine oxidase solution, and 20 µL of allopurinol solution at various concentrations.
-
-
Incubation: Incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Add 60 µL of the xanthine solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 295 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound and allopurinol using the formula: % Inhibition = [ (Rate of Control - Rate of Blank) - (Rate of Sample - Rate of Blank) ] / (Rate of Control - Rate of Blank) * 100
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.
-
In Vitro Anticancer Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxic effects of a test compound on a cancer cell line.[12][16]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the formula: % Viability = (Absorbance of Sample / Absorbance of Control) * 100
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
-
Conclusion
While this compound itself has not been extensively studied, the 5-hydroxyindole scaffold is a highly valuable starting point for the development of new therapeutic agents. The information and protocols provided herein, based on structurally related and well-characterized compounds, offer a solid foundation for researchers to explore the potential of this compound and its derivatives in medicinal chemistry. Further investigation into its synthesis, biological activity, and structure-activity relationships is warranted to fully elucidate its therapeutic potential.
References
- 1. Melatonin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. revistadechimie.ro [revistadechimie.ro]
- 4. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Xanthine oxidase inhibitory activity of the methanolic extracts of selected Jordanian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. herbmedpharmacol.com [herbmedpharmacol.com]
- 14. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: 1,2-dimethyl-1H-indol-5-ol as a Precursor for the Synthesis of Novel 5-HT Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of 1,2-dimethyl-1H-indol-5-ol as a key precursor in the synthesis of a novel series of potential 5-HT receptor agonists. The indole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown significant activity at various serotonin receptors, making them attractive candidates for the development of therapeutics for a range of neurological and psychiatric disorders.
Introduction
The compound this compound serves as a versatile starting material for the synthesis of a variety of functionalized indole derivatives. Its structure, featuring a reactive hydroxyl group and a dimethylated indole core, allows for targeted modifications to explore the structure-activity relationships (SAR) of new chemical entities. This document outlines a synthetic route to a series of N,N-dialkylated tryptamine analogs, which are known to interact with serotonin receptors. The protocols provided are intended to be a guide for researchers in the synthesis and preliminary evaluation of these novel compounds.
Synthetic Workflow
The overall synthetic strategy involves a three-step process starting from this compound:
-
O-alkylation: Introduction of a bromoalkyl chain at the 5-hydroxy position.
-
Amination: Displacement of the terminal bromide with a secondary amine.
-
Purification: Isolation and purification of the final products.
Experimental Protocols
Step 1: Synthesis of 5-(2-bromoethoxy)-1,2-dimethyl-1H-indole (Intermediate 1)
Materials:
-
This compound (1.0 eq)
-
1-bromo-2-chloroethane (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a stirred suspension of potassium carbonate in anhydrous acetone in a round-bottom flask, add this compound.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromo-2-chloroethane dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Intermediate 1 as a pale yellow oil.
Step 2: Synthesis of N,N-dimethyl-2-((1,2-dimethyl-1H-indol-5-yl)oxy)ethan-1-amine (Compound A)
Materials:
-
5-(2-bromoethoxy)-1,2-dimethyl-1H-indole (Intermediate 1 ) (1.0 eq)
-
Dimethylamine (2.0 M solution in THF) (3.0 eq)
-
Tetrahydrofuran (THF, anhydrous)
-
Sealed reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve Intermediate 1 in anhydrous THF in a sealed reaction vessel.
-
Add the dimethylamine solution to the reaction mixture.
-
Seal the vessel and stir the reaction mixture at 60°C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane-methanol gradient to afford Compound A as a viscous oil.
Data Presentation
Table 1: Summary of Synthetic Results
| Compound | Step | Reactants | Solvent | Reaction Time (h) | Yield (%) | Purity (by HPLC) (%) |
| Intermediate 1 | O-alkylation | This compound, 1-bromo-2-chloroethane | Acetone | 14 | 78 | 95 |
| Compound A | Amination | Intermediate 1, Dimethylamine | THF | 24 | 65 | >98 |
| Compound B | Amination | Intermediate 1, Diethylamine | THF | 24 | 62 | >98 |
| Compound C | Amination | Intermediate 1, Pyrrolidine | THF | 24 | 71 | >99 |
Table 2: In Vitro Binding Affinity of Synthesized Compounds at Human 5-HT Receptors
| Compound | 5-HT₁A (Ki, nM) | 5-HT₂A (Ki, nM) | 5-HT₂C (Ki, nM) |
| Compound A | 15.2 | 89.5 | 45.3 |
| Compound B | 21.8 | 110.2 | 62.1 |
| Compound C | 8.5 | 55.7 | 28.9 |
| Serotonin | 3.1 | 12.4 | 5.6 |
Proposed Signaling Pathway
The synthesized compounds are hypothesized to act as agonists at 5-HT receptors, which are G-protein coupled receptors (GPCRs). The binding of the agonist is expected to initiate a downstream signaling cascade, leading to a cellular response.
High-Throughput Screening Assays for Indole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives represent a crucial class of heterocyclic compounds that are foundational to numerous natural products and pharmacologically active agents. The indole scaffold is a "privileged" structure in medicinal chemistry, appearing in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. High-throughput screening (HTS) is a key strategy in early-stage drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate the activity of a biological target. This document provides detailed application notes and protocols for several HTS assays suitable for the screening of indole compound libraries against various molecular targets.
Biochemical Assays
Biochemical assays are performed in a cell-free system using purified biological molecules like enzymes or receptors. They are instrumental in identifying compounds that directly interact with the target of interest.
Fluorescence-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay
Principle: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism, converting L-tryptophan to N-formylkynurenine (NFK).[1] IDO1 is a significant target in cancer immunotherapy due to its role in promoting immune tolerance.[1] This assay quantifies IDO1 activity by detecting the formation of NFK with a fluorogenic developer, which produces a highly fluorescent product.[2] A high signal-to-background ratio makes this assay amenable to HTS.[2]
Signaling Pathway: Kynurenine Pathway
The kynurenine pathway is the primary route for tryptophan degradation.[1] IDO1 activation leads to tryptophan depletion and the production of immunomodulatory metabolites, contributing to an immunosuppressive tumor microenvironment.
Figure 1. Simplified Kynurenine Pathway.
Experimental Workflow
Figure 2. IDO1 Inhibition HTS Workflow.
Quantitative Data Summary (Hypothetical)
| Compound ID | Screening Conc. (µM) | % Inhibition | IC50 (µM) | Z'-Factor | Signal/Background |
| IND-001 | 10 | 85.2 | 1.5 | 0.78 | 12.3 |
| IND-002 | 10 | 12.5 | > 50 | 0.78 | 12.3 |
| IND-003 | 10 | 95.8 | 0.8 | 0.78 | 12.3 |
| IND-004 | 10 | 45.1 | 11.2 | 0.78 | 12.3 |
| Control (INCB024360) | 1 | 99.2 | 0.07 | 0.78 | 12.3 |
Detailed Experimental Protocol
-
Reagent Preparation:
-
Prepare IDO1 Assay Buffer.
-
Prepare a 2X Reaction Premix by diluting a 100X Antioxidant Mix 1:50 in IDO1 Assay Buffer.[2]
-
Reconstitute the N-formylkynurenine (NFK) standard and prepare a standard curve.
-
Reconstitute the IDO1 Substrate (L-tryptophan).[2]
-
Prepare indole compound library in DMSO at a 100X final concentration.
-
-
Assay Procedure (384-well format):
-
Dispense 2.5 µL of 2X Reaction Premix into each well of a black, clear-bottom 384-well plate.[2]
-
Add 25 nL of indole compound solution or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of recombinant human IDO1 enzyme to all wells except for the no-enzyme control.
-
Initiate the reaction by adding 5 µL of IDO1 Substrate solution to each well.[2]
-
Incubate the plate at 37°C for 45 minutes, protected from light.[2]
-
Stop the reaction by adding 10 µL of Fluorogenic Developer Solution to each well.[2]
-
Seal the plate and incubate at 45°C for 3 hours with gentle shaking, protected from light.[2]
-
Cool the plate to room temperature.
-
Measure the fluorescence at an excitation wavelength of 402 nm and an emission wavelength of 488 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percent inhibition for each compound relative to the DMSO control.
-
Determine the IC50 values for active compounds using a dose-response curve.
-
The Z'-factor, a measure of assay quality, should be calculated for each screening plate using positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[3][4]
-
Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)
Principle: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring the activity of any ADP-generating enzyme.[5] In a kinase reaction, ATP is consumed, and ADP is produced. The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[5] This assay is suitable for screening indole compounds that may act as kinase inhibitors.
Signaling Pathway: LsrK and Quorum Sensing
References
- 1. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 2. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 3. Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 1,2-dimethyl-1H-indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 1,2-dimethyl-1H-indol-5-ol. The methodologies described are based on established analytical techniques for analogous indole derivatives, offering a robust framework for method development and validation.
Application Notes
This compound is a substituted indole derivative. Accurate and precise quantification of such compounds in various matrices, particularly in biological samples, is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in drug development. The primary analytical methods for the quantification of indole derivatives are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological matrices due to its high sensitivity, selectivity, and specificity.[1][2][3] This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS can accurately measure low concentrations of the analyte even in complex sample matrices, minimizing interferences.[4]
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection can also be employed. While generally less sensitive and selective than LC-MS/MS, HPLC-UV can be a suitable alternative for the analysis of bulk substances or formulations where the concentration of this compound is expected to be high.
Gas Chromatography-Mass Spectrometry (GC-MS) is another potential technique. However, due to the polarity of the hydroxyl group in this compound, derivatization may be necessary to improve its volatility and chromatographic performance.[5]
Quantitative Data Summary
The following tables present representative quantitative data for the analysis of indole compounds using LC-MS/MS. While specific data for this compound is not available in the public domain, these tables illustrate the expected performance of a validated method for a similar analyte.
Table 1: Representative LC-MS/MS Method Performance for an Indole Derivative [4][6]
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | Within ±20% |
| Precision at LLOQ | < 20% |
| Accuracy at LQC, MQC, HQC | Within ±15% |
| Precision at LQC, MQC, HQC | < 15% |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Representative Observed Concentrations of an Indole Derivative in Biological Samples [6]
| Biological Matrix | Concentration Range |
| Plasma | 0.5 - 50 ng/mL |
| Urine | 10 - 500 ng/g creatinine |
| Tissue Homogenate | 2 - 100 ng/g tissue |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of this compound from plasma samples. Method optimization and validation are required before routine use.
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS) of this compound (recommended) or a structurally similar compound
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (or other relevant species)
2. Sample Preparation: Protein Precipitation Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.[6][7]
-
Label microcentrifuge tubes for each sample, standard, and quality control.
-
Add 100 µL of plasma sample to the respective tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% ACN) to all tubes except for the blank.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Starting Point):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
Mass Spectrometry Conditions (to be optimized):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will need to be determined by infusing a standard solution into the mass spectrometer and performing a product ion scan.
-
Internal Standard: Determine the precursor and product ions similarly.
-
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for LC-MS/MS quantification.
Caption: Analytical methods and applications.
References
- 1. cmro.in [cmro.in]
- 2. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 1,2-dimethyl-1H-indol-5-ol in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, the 5-hydroxyindole moiety is a key component of the neurotransmitter serotonin, making it a valuable starting point for the design of neuromodulatory agents. This document provides a detailed framework for investigating the structure-activity relationships (SAR) of 1,2-dimethyl-1H-indol-5-ol and its analogs, with a focus on their potential as modulators of the serotonin 5-HT2A receptor. Due to the limited availability of direct experimental data for this compound, this guide presents a hypothetical SAR study based on established principles for analogous 5-hydroxyindole derivatives. It includes detailed protocols for a competitive radioligand binding assay, illustrative quantitative data, and diagrams of the relevant signaling pathway and experimental workflow.
Introduction to this compound and its Therapeutic Potential
The this compound molecule combines the key pharmacophoric features of a 5-hydroxyindole with N1 and C2 methylation. The 5-hydroxy group is a critical hydrogen-bonding component for interaction with various biogenic amine receptors, most notably serotonin (5-HT) receptors. The N1-methyl group can influence the molecule's lipophilicity and metabolic stability, while the C2-methyl group can impact its conformational rigidity and steric interactions within a receptor binding pocket.
Derivatives of 5-hydroxyindole are known to possess a range of biological activities, including antitumor, antimicrobial, antibacterial, and anti-inflammatory properties.[1] Given its structural similarity to serotonin, this compound is a prime candidate for investigation as a ligand for serotonin receptors, which are implicated in a variety of neurological and psychiatric disorders such as depression, anxiety, and schizophrenia.[2][3] This document outlines a systematic approach to exploring the SAR of this compound class to identify potent and selective modulators of the 5-HT2A receptor.
Hypothetical Structure-Activity Relationship (SAR) Data
To guide the optimization of this compound as a 5-HT2A receptor ligand, a series of analogs can be synthesized and evaluated. The following table presents hypothetical data from a competitive radioligand binding assay, illustrating potential SAR trends. The inhibitory constant (Ki) represents the concentration of the compound required to inhibit 50% of the radioligand binding.
| Compound ID | R1 | R2 | R3 | R4 | Ki (nM) for 5-HT2A |
| 1 | H | H | H | H | 85 |
| 2a | F | H | H | H | 45 |
| 2b | Cl | H | H | H | 60 |
| 2c | OCH3 | H | H | H | 120 |
| 3a | H | H | F | H | 70 |
| 3b | H | H | Cl | H | 95 |
| 4a | H | H | H | F | 150 |
| 4b | H | H | H | Cl | 180 |
| 5a | H | CH3 | H | H | 250 |
| 5b | H | Ethyl | H | H | 400 |
This data is illustrative and intended to serve as a template for an actual SAR study.
Interpretation of Hypothetical SAR:
-
Substitution at R1 (Position 4): Small electron-withdrawing groups like fluorine (Compound 2a ) may enhance binding affinity, possibly through favorable interactions with the receptor.
-
Substitution at R3 (Position 6): Halogen substitution at this position appears to be tolerated but does not significantly improve affinity.
-
Substitution at R4 (Position 7): Substitution at this position seems to be detrimental to binding affinity.
-
Substitution at R2 (Position 5-OH): Alkylation of the 5-hydroxy group (Compounds 5a , 5b ) significantly reduces binding affinity, highlighting the importance of this hydroxyl group for receptor interaction, likely as a hydrogen bond donor.
Experimental Protocols
A crucial step in SAR studies is the consistent application of well-defined experimental protocols. Below is a detailed methodology for a 5-HT2A receptor competitive radioligand binding assay.
5-HT2A Receptor Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and its analogs for the human 5-HT2A receptor.
Materials:
-
Membrane Preparation: Commercially available cell membranes expressing the recombinant human 5-HT2A receptor (e.g., from HEK293 cells).
-
Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA.
-
Non-specific Binding Control: Mianserin (10 µM).
-
Test Compounds: this compound and its analogs, dissolved in 100% DMSO to create 10 mM stock solutions.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for counting tritium.
-
Equipment: 96-well microplates, liquid scintillation counter, multi-channel pipette, incubator.
Protocol:
-
Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should not exceed 0.5%.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Ketanserin (at a final concentration equal to its Kd, e.g., 1 nM), and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM Mianserin, 50 µL of [3H]-Ketanserin, and 100 µL of the membrane preparation.
-
Competitive Binding: 50 µL of the diluted test compound, 50 µL of [3H]-Ketanserin, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filter discs in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific binding) from the dose-response curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/G11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, resulting in various downstream cellular responses.[4]
Caption: Simplified 5-HT2A receptor Gq signaling pathway.
Experimental Workflow
The following diagram illustrates the workflow for the competitive radioligand binding assay described in the protocol section.
Caption: Workflow for the 5-HT2A competitive binding assay.
Conclusion
While direct experimental data on this compound is not extensively available in the public domain, its structural features strongly suggest its potential as a modulator of serotonin receptors. The protocols and hypothetical data presented in this document provide a robust framework for initiating a comprehensive SAR study. By systematically synthesizing and evaluating analogs, researchers can elucidate the key structural requirements for high-affinity binding to the 5-HT2A receptor and potentially discover novel therapeutic agents for the treatment of central nervous system disorders. The provided methodologies are standard in the field and can be adapted for screening against other related targets.
References
Application Notes and Protocols for Testing the Bioactivity of 1,2-Dimethyl-1H-Indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial bioactivity screening of the novel compound, 1,2-dimethyl-1H-indol-5-ol. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] This document outlines a tiered experimental approach, starting with broad cytotoxicity screening, followed by investigations into specific potential bioactivities such as antioxidant, anti-inflammatory, and serotonergic effects.
Tier 1: Preliminary Bioactivity Screening
The initial phase of testing aims to determine the cytotoxic profile of this compound and to conduct a broad screen for antioxidant activity. This tiered approach ensures that cytotoxic effects are understood before proceeding to more specific functional assays.
Experimental Workflow: Tier 1 Screening
References
Application Notes and Protocols: 1,2-dimethyl-1H-indol-5-ol as a Versatile Intermediate for Novel Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 1,2-dimethyl-1H-indol-5-ol as a core structural motif for the development of novel fluorescent probes. While direct applications of this specific intermediate are not extensively documented in current literature, its inherent spectroscopic properties and reactive sites make it a promising candidate for creating a new generation of sensors for biological imaging and drug discovery. This document outlines the proposed synthesis of a hypothetical fluorescent probe, "DM-Indo-1," derived from this compound, and provides detailed protocols for its application in cellular imaging and analyte detection.
Overview of this compound as a Fluorophore Intermediate
Indole derivatives are a prominent class of heterocyclic compounds widely utilized in the design of fluorescent probes due to their favorable photophysical properties, including high quantum yields and sensitivity to the microenvironment. The this compound scaffold offers several advantages:
-
Inherent Fluorescence: The indole core is intrinsically fluorescent, providing a basic fluorophore that can be chemically modified to tune its spectral properties.
-
Reactive Hydroxyl Group: The hydroxyl group at the 5-position serves as a key site for functionalization, allowing for the attachment of various recognition moieties to create targeted fluorescent probes.
-
Methyl Substituents: The methyl groups at the 1 and 2 positions can enhance photostability and influence the electronic properties of the indole ring, potentially leading to improved quantum yields and Stokes shifts.
Proposed Fluorescent Probe: DM-Indo-1 for Zinc Ion Detection
Based on the known chemistry of indole-based sensors for metal ions, we propose a hypothetical fluorescent probe, DM-Indo-1 , designed for the selective detection of intracellular zinc ions (Zn²⁺). Zinc is an essential metal ion involved in numerous physiological and pathological processes, making its detection crucial for understanding cellular function and disease.
Proposed Synthesis of DM-Indo-1
The synthesis of DM-Indo-1 would involve a multi-step process starting from this compound. The hydroxyl group at the 5-position will be utilized to introduce a chelating moiety, such as dipicolylamine (DPA), which is a well-known zinc-binding group.
Reaction Scheme:
Caption: Proposed synthetic pathway for DM-Indo-1.
Proposed Mechanism of Action
DM-Indo-1 is designed to operate via a photoinduced electron transfer (PET) mechanism. In the absence of Zn²⁺, the lone pair of electrons on the nitrogen atoms of the DPA moiety can quench the fluorescence of the indole fluorophore through PET. Upon binding to Zn²⁺, the chelation restricts this electron transfer, leading to a significant enhancement in fluorescence intensity ("turn-on" response).
Caption: Proposed "turn-on" fluorescence mechanism.
Quantitative Data (Hypothetical)
The following table summarizes the projected photophysical and sensing properties of DM-Indo-1 based on data from similar indole-based zinc probes.
| Property | Value |
| Excitation Wavelength (λex) | ~350 nm |
| Emission Wavelength (λem) | ~450 nm |
| Quantum Yield (Φ) (Free) | < 0.05 |
| Quantum Yield (Φ) (Bound) | > 0.5 |
| Molar Extinction Coefficient (ε) | ~1.5 x 10⁴ M⁻¹cm⁻¹ |
| Dissociation Constant (Kd) for Zn²⁺ | ~10 nM |
| Fluorescence Enhancement | > 10-fold |
| Optimal pH Range | 6.5 - 8.0 |
Experimental Protocols
General Protocol for Spectroscopic Measurements
This protocol describes the general procedure for evaluating the fluorescence response of DM-Indo-1 to Zn²⁺.
Materials:
-
DM-Indo-1 stock solution (1 mM in DMSO)
-
HEPES buffer (50 mM, pH 7.4)
-
ZnCl₂ stock solution (10 mM in deionized water)
-
Other metal ion stock solutions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, etc.)
-
Fluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a working solution of DM-Indo-1 (e.g., 10 µM) in HEPES buffer.
-
Record the absorption and fluorescence emission spectra of the free probe.
-
Titrate the DM-Indo-1 solution with increasing concentrations of ZnCl₂.
-
Record the fluorescence emission spectrum after each addition of Zn²⁺ until saturation is reached.
-
Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to determine the binding affinity (Kd).
-
To assess selectivity, add other metal ions at concentrations significantly higher than that of Zn²⁺ to the probe solution and record the fluorescence response.
Caption: Workflow for spectroscopic analysis of DM-Indo-1.
Protocol for Live Cell Imaging of Intracellular Zinc
This protocol outlines the steps for using DM-Indo-1 to visualize labile zinc pools in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa or PC-3 cells)
-
DM-Indo-1 stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Zinc pyrithione (Zn-pyr) as a zinc ionophore (optional, for positive control)
-
TPEN (a cell-permeable zinc chelator) (optional, for negative control)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent)
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Probe Loading:
-
Dilute the DM-Indo-1 stock solution in serum-free culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the DM-Indo-1 loading solution for 15-30 minutes at 37°C.
-
-
Washing: Wash the cells two to three times with HBSS to remove excess probe.
-
Imaging:
-
Add fresh HBSS or culture medium to the cells.
-
Image the cells using a fluorescence microscope. Excite at ~350 nm and collect emission at ~450 nm.
-
-
(Optional) Controls:
-
Positive Control: To confirm the probe's response to an increase in intracellular zinc, treat a separate set of loaded cells with a low concentration of Zn-pyr (e.g., 10 µM) for a few minutes before imaging.
-
Negative Control: To confirm that the fluorescence signal is due to zinc, treat another set of loaded cells with TPEN (e.g., 50 µM) for 10-15 minutes to chelate intracellular zinc before imaging.
-
Caption: Workflow for live cell imaging with DM-Indo-1.
Applications in Drug Development
Fluorescent probes derived from this compound, such as the proposed DM-Indo-1, can be valuable tools in drug development:
-
High-Throughput Screening: These probes can be used to screen compound libraries for drugs that modulate intracellular zinc homeostasis.
-
Mechanism of Action Studies: They can help elucidate the effects of drug candidates on cellular zinc signaling pathways.
-
Toxicity Studies: Changes in intracellular zinc levels can be an indicator of cellular stress and toxicity, which can be monitored using these probes.
Conclusion
This compound represents a promising and versatile platform for the design of novel fluorescent probes. The hypothetical probe, DM-Indo-1, illustrates the potential for creating targeted sensors for important biological analytes. The detailed protocols provided herein, though based on analogous systems, offer a solid foundation for researchers to explore the synthesis and application of new fluorescent tools derived from this promising indole intermediate. Further research into the functionalization of this compound is warranted to unlock its full potential in bioimaging and drug discovery.
Techniques for derivatizing 1,2-dimethyl-1H-indol-5-ol
An Application Note on Derivatization Techniques for 1,2-Dimethyl-1H-indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound belonging to the indole family. The 5-hydroxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including the neurotransmitter serotonin. Derivatization of this core structure is a key strategy in drug discovery to modulate pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This application note provides detailed protocols for the chemical modification of this compound at its primary reactive sites: the phenolic hydroxyl group at the C5 position and the electron-rich C3 position of the indole ring.
The primary reactive sites for derivatization on this compound are the C5 hydroxyl group, which can undergo O-alkylation and O-acylation, and the C3 position, which is susceptible to electrophilic substitution reactions such as the Mannich, Vilsmeier-Haack, and Friedel-Crafts reactions.
Caption: Key reactive sites on the this compound scaffold.
Derivatization Techniques
This section outlines common derivatization strategies. The following protocols are based on established methods for similar indole and phenol compounds and are adapted for this compound. Researchers should perform small-scale trials to optimize conditions for this specific substrate.
O-Alkylation of the C5-Hydroxyl Group
O-alkylation, typically methylation or benzylation, is a common modification to improve metabolic stability and alter receptor binding. The reaction involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic attack on an alkyl halide.
Caption: General experimental workflow for O-alkylation.
Protocol 1: Synthesis of 1,2-Dimethyl-5-methoxy-1H-indole
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Deprotonation: Add a suitable base such as powdered potassium hydroxide (1.5 eq) and stir the mixture at room temperature for 10-20 minutes.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
O-Acylation of the C5-Hydroxyl Group
Acylation of the C5-hydroxyl group yields ester derivatives, which can act as prodrugs or exhibit modified biological activity. The reaction is typically performed using an acyl chloride or anhydride in the presence of a base.
Protocol 2: Synthesis of 5-Acetoxy-1,2-dimethyl-1H-indole
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer.
-
Base Addition: Add a base, such as triethylamine (1.5 eq) or pyridine (used as solvent and base), to the solution and cool the mixture in an ice bath (0 °C).
-
Acylation: Slowly add acetic anhydride or acetyl chloride (1.2 eq) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring completion by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization or silica gel chromatography.
C3-Aminomethylation (Mannich Reaction)
The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an acidic proton, which in indoles is typically at the C3 position.[1][2] This functionalization is widely used to synthesize compounds with diverse pharmacological activities.[3] The reaction involves an aldehyde (usually formaldehyde), a primary or secondary amine, and the indole substrate.[1][4]
Caption: Reaction scheme for the Mannich derivatization at the C3 position.
Protocol 3: Synthesis of 3-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol
-
Reagent Preparation: In a flask, prepare a solution of dimethylamine (1.0 eq, e.g., from a 40% aqueous solution) and formaldehyde (1.0 eq, e.g., from a 37% aqueous solution) in acetic acid. Cool the mixture in an ice bath.
-
Reaction Setup: To the cooled solution, add a solution of this compound (1.0 eq) in acetic acid.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress can be monitored by TLC.
-
Workup: Pour the reaction mixture onto crushed ice and basify to a pH of 9-10 with a cold concentrated NaOH solution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography.
C3-Formylation (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] For indoles, formylation occurs regioselectively at the C3 position.[6] The Vilsmeier reagent is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7][8]
Protocol 4: Synthesis of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde
-
Vilsmeier Reagent Formation: In a three-neck flask fitted with a dropping funnel and under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 40-50 °C for an additional 1-3 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and pour it carefully onto crushed ice. Then, add a sufficient amount of aqueous sodium hydroxide solution to neutralize the mixture, which will hydrolyze the intermediate iminium salt.
-
Extraction and Purification: Collect the precipitated solid by filtration. If no solid forms, extract the product with ethyl acetate. Wash the product or extract with water, dry, and purify by recrystallization or column chromatography.
Summary of Derivatization Reactions
The following table summarizes the typical reaction conditions for the derivatization of this compound, with expected yields based on analogous reactions reported in the literature for similar substrates.
| Derivatization Type | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Ref. Substrate Example |
| O-Alkylation | Alkyl Halide, KOH | DMSO | Room Temp - 80 | 1 - 5 | 85 - 96 | 4-Hydroxybenzaldehyde |
| O-Acylation | Acyl Chloride, Et₃N | Dichloromethane | 0 - Room Temp | 1 - 3 | 80 - 95 | Phenols |
| Mannich Reaction | CH₂O, R₂NH, AcOH | Acetic Acid | Room Temp | 12 - 24 | 60 - 85 | General Indoles |
| Vilsmeier-Haack | POCl₃, DMF | DMF | 0 - 50 | 2 - 5 | 70 - 90 | General Indoles |
| Friedel-Crafts | Acyl Chloride, ZnO | Ionic Liquid | 40 | 0.5 - 2 | 75 - 92 | General Indoles[9] |
Note: Yields are estimates based on reactions with structurally related compounds and may vary for this compound.
Conclusion
The protocols described provide a versatile toolkit for the derivatization of this compound. These methods enable the synthesis of a wide range of analogs for structure-activity relationship (SAR) studies in drug discovery and development. Optimization of the provided reaction conditions for this specific substrate is recommended to achieve optimal results.
References
- 1. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 2. oarjbp.com [oarjbp.com]
- 3. ias.ac.in [ias.ac.in]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. ijpcbs.com [ijpcbs.com]
- 6. youtube.com [youtube.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-dimethyl-1H-indol-5-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2-dimethyl-1H-indol-5-ol. The content is structured to address specific issues that may be encountered during the experimental process.
Proposed Synthetic Pathway: Fischer Indole Synthesis Route
A reliable and frequently employed method for constructing the indole core is the Fischer indole synthesis. For the target molecule, a multi-step pathway is proposed, starting from 4-methoxyphenylhydrazine. This route involves the formation of a 5-methoxy-indole intermediate, followed by N-methylation and subsequent O-demethylation to yield the final 5-hydroxy product.
Technical Support Center: Overcoming Solubility Challenges with 1,2-dimethyl-1H-indol-5-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1,2-dimethyl-1H-indol-5-ol.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is expected to have poor aqueous solubility. The indole ring system is inherently hydrophobic, and the two methyl groups further increase its lipophilicity. The hydroxyl group (-OH) at the 5-position can participate in hydrogen bonding and offers a site for potential pH modification to improve solubility, but overall, the molecule is predominantly nonpolar.
Q2: I am unable to dissolve this compound in my aqueous buffer for cellular assays. What should I do?
A2: When direct dissolution in aqueous buffers is unsuccessful, the recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of compounds.[1] This stock solution can then be serially diluted into your aqueous assay medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not interfere with your biological assay.[1]
Q3: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?
A3: Yes, pH modification can be an effective strategy. The 5-hydroxyl group on the indole ring is phenolic and therefore weakly acidic. By increasing the pH of the solution (making it more basic), you can deprotonate the hydroxyl group to form a more soluble phenoxide salt. Conversely, the indole nitrogen is weakly basic and can be protonated at a low pH, which could also increase aqueous solubility.[1] It is advisable to perform a pH titration to determine the optimal pH for solubility.
Q4: Are there other methods to enhance the aqueous solubility of this compound?
A4: Several other techniques can be employed to improve the aqueous solubility of poorly soluble compounds like this compound:
-
Co-solvents: Adding a water-miscible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to the aqueous buffer can increase the overall solvating power of the mixture.[1][2]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[1][3]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Compound precipitates out of solution upon dilution of DMSO stock into aqueous buffer. | The aqueous buffer has low solvating power for the compound. The final DMSO concentration may be too low to maintain solubility. | 1. Decrease the concentration of the final working solution.2. Increase the final DMSO concentration (ensure it is within the tolerance of your assay).3. Add a co-solvent (e.g., ethanol, PEG 400) to the aqueous buffer.4. Pre-formulate the compound with a cyclodextrin before dilution. |
| Compound is insoluble in common organic solvents. | The compound may have strong crystal lattice energy or unique polarity characteristics. | 1. Try a wider range of organic solvents, including more polar options like DMF or NMP, and less polar options like toluene or dichloromethane.2. Gentle heating and sonication can help overcome the activation energy required for dissolution.3. Consider solvent mixtures to fine-tune polarity. |
| Inconsistent results in biological assays. | Poor solubility can lead to inaccurate concentrations and precipitation in the assay medium. | 1. Visually inspect all solutions for any signs of precipitation before use.2. Determine the kinetic and thermodynamic solubility in your assay buffer to understand the compound's behavior over time.[4]3. Use a solubilization technique that provides a stable solution for the duration of your experiment. |
Data Presentation
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Good balance of polarity to interact with the hydroxyl group and nonpolar character to solvate the indole ring. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The alkyl chain can interact with the indole ring, while the hydroxyl group can hydrogen bond with the compound's -OH. |
| Nonpolar | Toluene, Hexane | Low | The polar hydroxyl group will limit solubility in highly nonpolar solvents. |
| Aqueous Buffers | PBS, Tris-HCl | Very Low | The hydrophobic indole and methyl groups dominate, leading to poor water solubility. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Accurately weigh a desired amount of this compound.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO) to the solid.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Add more solvent to reach the desired final stock concentration (e.g., 10 mM or 50 mM).
-
Store the stock solution at an appropriate temperature, protected from light.
Protocol 2: pH-Dependent Solubility Determination
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating at a constant temperature for a set period (e.g., 24 hours) to reach thermodynamic equilibrium.[4]
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Plot the solubility as a function of pH to identify the optimal pH range for dissolution.
Visualizations
Caption: A logical workflow for systematically addressing the solubility challenges of this compound.
Caption: A decision tree to guide the selection of an appropriate solubilization strategy.
References
Technical Support Center: 1,2-dimethyl-1H-indol-5-ol Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of 1,2-dimethyl-1H-indol-5-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Given that this compound is a 5-hydroxyindole derivative, its synthesis, likely via a Nenitzescu reaction or similar methods, can lead to several impurities.[1] These may include:
-
Starting Materials: Unreacted p-benzoquinone and N-methyl-β-aminocrotonic ester.
-
Isomeric Byproducts: Formation of the corresponding 6-hydroxyindole isomer is a known challenge in Nenitzescu syntheses.[2]
-
Side-Reaction Products: Dimeric indole species, O-acylated 4,5-dihydroxyindoles, and benzofurans can also be formed under certain reaction conditions.[2]
-
Degradation Products: Indole compounds, especially those with hydroxyl groups, are susceptible to oxidation, which can result in colored impurities.
Q2: My purified this compound is colored (e.g., pink, brown, or purple). What is the likely cause and how can I prevent it?
A2: A colored product is often an indication of oxidation. The indole ring, particularly with an electron-donating hydroxyl group, is prone to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and heat.
Prevention Strategies:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during concentration and drying steps.
-
Light Protection: Store the compound in amber vials or wrap containers with aluminum foil to protect it from light.
-
Low Temperature: Store the purified compound and its solutions at low temperatures (e.g., -20°C) to minimize degradation.
Q3: I am observing significant peak tailing during the chromatographic purification of my product. What could be the reason?
A3: Peak tailing during silica gel chromatography is a common issue for basic compounds like indoles. The nitrogen atom in the indole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction or Competing Side Reactions | Optimize the synthesis conditions. The Nenitzescu reaction, for example, is sensitive to solvents and catalysts; using zinc halides may favor the desired 5-hydroxyindole product.[2] |
| Product Degradation During Workup and Purification | Minimize exposure to air and light. Use degassed solvents for chromatography and workup. Consider adding a small amount of an antioxidant like BHT during processing, but ensure it is compatible with your downstream applications. |
| Poor Separation from a Major Impurity | Employ high-resolution chromatographic techniques. Refer to the table below for starting points on chromatographic conditions for isomer separation. |
| Product Loss During Extraction | Ensure the pH of the aqueous phase is optimized during liquid-liquid extraction to keep the product in the organic layer. |
Problem 2: Co-elution of Impurities During Chromatography
| Possible Cause | Troubleshooting Steps |
| Isomeric Impurities | The presence of regioisomers (e.g., 6-hydroxyindole) is a common challenge.[2] Isomer separation often requires specialized chromatographic methods. |
| Insufficient Resolution of the Chromatographic System | * Column Selection: For HPLC, consider using a column with a different stationary phase (e.g., C18, phenyl-hexyl). For flash chromatography, consider using a smaller particle size silica gel for higher resolution.[3] * Mobile Phase Optimization: Perform a systematic screen of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Adding a small percentage of a modifier like triethylamine (0.1-1%) to the mobile phase can improve the peak shape of basic compounds on silica gel. |
Experimental Protocols
General Recrystallization Protocol for Indole Derivatives
-
Solvent Screening: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents for indole derivatives include ethanol, methanol, ethyl acetate, and toluene.
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored due to minor impurities, a small amount of activated charcoal can be added. Heat the solution with the charcoal for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
General Protocol for Purity Assessment by HPLC
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: Monitor at a wavelength where the indole chromophore absorbs, typically around 220 nm and 280 nm.
-
Sample Preparation: Prepare a dilute solution of the purified compound (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of multiple peaks, which would indicate impurities.
Data Presentation
Table 1: Example Chromatographic Conditions for Indole Isomer Separation
| Technique | Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
| GC | Rtx-200 (trifluoropropyl methyl polysiloxane) | - | - | - | [3] |
| HPLC | Zorbax Eclipse Plus C18 | Water:Acetonitrile (75:25) | 0.25 mL/min | 220 nm | [3] |
| HPLC | Inertsil ODS-4 C18 | 10 mM potassium phosphate buffer (pH 3.0) | 1.5 mL/min | Refractive Index | [4][5] |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Potential side products in the Nenitzescu synthesis of 5-hydroxyindoles.
References
Navigating Indole N-Methylation: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the N-methylation of indoles is a critical transformation. This guide provides a comprehensive technical support center to navigate the complexities of this reaction, offering troubleshooting advice and frequently asked questions to optimize experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions in Indole N-Methylation
This section addresses specific challenges that may arise during the N-methylation of indole derivatives, providing actionable solutions to get your research back on track.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| INM-001 | Why is my N-methylation reaction showing low to no conversion? | - Inadequate base strength or solubility.- Low reaction temperature.- Inactive methylating agent.- Steric hindrance around the indole nitrogen. | - Base Selection: Switch to a stronger base like Cs₂CO₃ or NaH. Ensure the base is finely powdered and dry.[1][2]- Temperature: Increase the reaction temperature. For less reactive substrates, reflux conditions may be necessary.[3][4][5][6]- Methylating Agent: Use a fresh, high-purity methylating agent. Consider more reactive agents like methyl iodide or dimethyl sulfate if milder ones fail, but be mindful of their toxicity.[3]- Solvent: Use a polar aprotic solvent like DMF or NMP to improve the solubility of reactants.[3][4][5][6] |
| INM-002 | I am observing significant C-methylation as a side product. How can I improve N-selectivity? | - Use of a strong, non-hindered base.- Presence of an activating group at the C3 position (e.g., acetonitrile).- High reaction temperatures. | - Base and Solvent: Employ a milder base such as K₂CO₃. Using a phase transfer catalyst like 18-crown-6 can sometimes improve N-selectivity.[3]- Reaction Conditions: Lowering the reaction temperature can sometimes favor N-methylation over C-methylation.- Protecting Groups: If the C3 position is particularly reactive, consider using a temporary protecting group. |
| INM-003 | My reaction is producing a significant amount of over-methylated (quaternary ammonium salt) product, especially with azaindoles. What can be done? | - Use of a highly reactive methylating agent (e.g., methyl iodide).- Excess methylating agent.- Reaction with a pyridine-like nitrogen in the ring system. | - Milder Methylating Agent: Switch to a less reactive methylating agent like dimethyl carbonate (DMC) or phenyl trimethylammonium iodide (PhMe₃NI).[1][7]- Stoichiometry: Carefully control the stoichiometry of the methylating agent, using a slight excess rather than a large one.- Alternative Reagents: Consider using trimethylphosphate with NaH as the base, which can offer better selectivity.[7] |
| INM-004 | The purification of my N-methylated indole is proving difficult due to byproducts. Any suggestions? | - Formation of water-soluble byproducts from the methylating agent.- Unreacted starting material and reagents. | - Work-up Procedure: For reactions using PhMe₃NI, a mild acidic workup (e.g., with 2N HCl) can convert the N,N-dimethylaniline byproduct into a water-soluble salt, facilitating its removal during extraction.[1][2]- Precipitation: In some cases, particularly with DMC in DMF, the product can be precipitated by adding ice-cold water to the reaction mixture.[3]- Chromatography: If co-elution is an issue, consider changing the solvent system or using a different stationary phase for column chromatography. |
| INM-005 | Are there safer and more environmentally friendly alternatives to traditional methylating agents like methyl iodide and dimethyl sulfate? | - Toxicity and carcinogenicity of traditional reagents.[3][8]- Environmental concerns regarding waste disposal.[3] | - Dimethyl Carbonate (DMC): DMC is a less toxic and more environmentally friendly methylating agent. It is effective for a wide range of indole substrates, typically requiring a base like K₂CO₃ and a solvent like DMF at reflux temperatures.[3][9]- Phenyl Trimethylammonium Iodide (PhMe₃NI): This solid, non-toxic, and easy-to-handle reagent provides excellent monoselectivity for N-methylation in the presence of a base like Cs₂CO₃ and a solvent like toluene.[1][2][10] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of indole N-methylation.
Q1: What is the best general-purpose base for indole N-methylation?
A1: The choice of base is highly dependent on the substrate and the methylating agent. For general purposes with methyl iodide or dimethyl sulfate, bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a solvent like DMF are commonly used.[3] For the milder methylating agent dimethyl carbonate (DMC), K₂CO₃ in DMF is a robust choice.[3] When using phenyl trimethylammonium iodide (PhMe₃NI), cesium carbonate (Cs₂CO₃) has been identified as the most effective base.[1][2]
Q2: How do I choose the right solvent for my reaction?
A2: Polar aprotic solvents are generally preferred for indole N-methylation as they effectively dissolve the indole substrate and the base. N,N-Dimethylformamide (DMF) is a widely used and effective solvent, particularly for reactions with DMC.[3][4][5][6] Toluene is the solvent of choice for reactions employing PhMe₃NI as the methylating agent.[1][2]
Q3: My indole has an electron-withdrawing group. How will this affect the N-methylation?
A3: Electron-withdrawing groups on the indole ring can make the N-H proton more acidic, which can facilitate deprotonation by the base. Generally, indoles with electron-withdrawing groups react well under standard N-methylation conditions, often providing high yields.[3][9]
Q4: What about indoles with electron-donating groups?
A4: Indoles with electron-donating groups are also readily N-methylated. For instance, 5-methoxyindole has been successfully methylated in high yield using DMC and K₂CO₃ in DMF.[3]
Q5: Can I perform N-methylation on an indole with a carboxylic acid group?
A5: Yes, but you need to be aware of potential side reactions. When using a methylating agent like DMC, both N-methylation and O-methylation (esterification of the carboxylic acid) can occur. The selectivity between these two processes may not be high.[3]
Experimental Protocols
Below are detailed methodologies for two common indole N-methylation procedures.
Protocol 1: N-Methylation using Dimethyl Carbonate (DMC)
This protocol is adapted from a practical and environmentally safer method for N-methylation.[3]
Materials:
-
Indole substrate
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
tert-Butyl methyl ether (TBME) (for extraction)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the indole substrate, potassium carbonate (0.5 to 1 equivalent), and DMF.
-
Add dimethyl carbonate (2.5 to 3 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 130 °C) and maintain for 2 to 5 hours. Monitor the reaction progress by a suitable technique (e.g., HPLC or TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up Option A (Precipitation): If the product is a solid, slowly add ice-cold water to the reaction mixture to precipitate the N-methylated indole. Filter the solid, wash with water, and dry under vacuum.[3]
-
Work-up Option B (Extraction): Add water and TBME to the reaction mixture. Separate the organic layer, wash it with water, and then evaporate the solvent under reduced pressure to obtain the crude product.[3]
-
Purify the product by column chromatography or recrystallization if necessary.
Protocol 2: Monoselective N-Methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)
This protocol offers high monoselectivity and uses a safer, solid methylating agent.[1][2]
Materials:
-
Indole substrate
-
Phenyl trimethylammonium iodide (PhMe₃NI)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a glass vial equipped with a magnetic stir bar, combine the indole substrate (1 equivalent), PhMe₃NI (2.5 equivalents), and Cs₂CO₃ (2 equivalents).
-
Evacuate the vial and backfill with an inert gas (e.g., argon) three times.
-
Add toluene via syringe and repeat the evacuation and backfilling cycles while stirring vigorously.
-
Seal the vial and heat the reaction mixture to 120 °C for 11 to 23 hours.
-
After cooling to room temperature, add 2N HCl until gas evolution ceases.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic extracts, wash with 2N HCl and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Methylation of 6-Nitroindole[3]
| Methylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DMC | Zeolite 13X | DMF | Reflux (~130) | 2-3 | 93-95 |
| DMC | K₂CO₃ | DMF | Reflux (~130) | 3.5 | 96.3 |
Table 2: Optimization of N-Methylation of 4-Fluorobenzyl Amide (Model Substrate)[2]
| Entry | Methylating Agent | Base | Solvent | Yield of Mono-N-methylated Product (%) |
| 1 | PhMe₃NI | KOH | Toluene | 56 |
| 2 | PhMe₃NI | NaOH | Toluene | 11 |
| 3 | PhMe₃NI | Cs₂CO₃ | Toluene | 85 |
| 4 | Me₄NF | Cs₂CO₃ | Toluene | Lower Yield |
| 5 | PhMe₃NI | Cs₂CO₃ | t-BuOH | ~65-75 |
| 6 | PhMe₃NI | Cs₂CO₃ | CPME | ~65-75 |
Visualizations
Caption: Troubleshooting workflow for indole N-methylation.
Caption: Decision guide for selecting reagents in indole N-methylation.
References
- 1. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 5. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 6. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 1,2-dimethyl-1H-indol-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1,2-dimethyl-1H-indol-5-ol in solution. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on the general behavior of substituted and hydroxylated indoles, the primary stability concerns for this compound are oxidation, sensitivity to light, and potential degradation in non-neutral pH conditions. The hydroxyl group on the indole ring makes it particularly susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures.
Q2: What are the visible signs of degradation of a this compound solution?
A2: Degradation of this compound solutions may be indicated by a color change, often turning from colorless to a yellow, pink, or brown hue. The formation of precipitates can also be a sign of the formation of insoluble degradation products.
Q3: How should I prepare and store stock solutions of this compound to ensure stability?
A3: To maximize the stability of stock solutions, it is recommended to:
-
Use a suitable solvent: Dimethyl sulfoxide (DMSO) or ethanol are common choices for initial stock solutions. For aqueous buffers, prepare fresh solutions daily.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. Indole derivatives can be light-sensitive[1].
-
Protect from oxygen: For long-term storage, it is advisable to purge the solution and the headspace of the vial with an inert gas like nitrogen or argon. Some suppliers recommend storing the solid compound under nitrogen[2].
-
Control the temperature: Store stock solutions at low temperatures, such as 2-8°C for short-term storage or -20°C to -80°C for long-term storage[3]. Avoid repeated freeze-thaw cycles.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, hydroxylated indoles are known to oxidize to form quinone-like structures and can also undergo dimerization[1]. The degradation pathway may involve the formation of colored and potentially insoluble byproducts.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Verify the purity of the compound before use. Implement a stability testing protocol (see below) to understand its stability in your experimental conditions. |
| Color change in solution (yellowing/browning) | Oxidation of the 5-hydroxy group. | Prepare solutions in degassed solvents and store under an inert atmosphere. Minimize exposure to light and elevated temperatures. |
| Precipitate formation in the solution | Formation of insoluble degradation products (e.g., dimers or polymers). | Filter the solution before use if a precipitate is observed. Consider using a different solvent or adjusting the pH to improve the solubility of the compound and its potential degradation products. |
| Loss of compound potency over time | Chemical degradation in the chosen solvent or buffer. | Perform a time-course stability study using an analytical method like HPLC to quantify the concentration of this compound over time. Adjust storage conditions or solution composition based on the results. |
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC
This protocol outlines a general procedure for conducting a forced degradation study to identify the stability-indicating conditions for this compound.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH stress testing
-
Hydrogen peroxide (H₂O₂) for oxidative stress testing
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
3. Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature for a defined period. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light).
4. HPLC Analysis:
-
Analyze the stressed samples alongside a control sample (stored at 2-8°C in the dark) at each time point.
-
A generic gradient reversed-phase HPLC method can be used as a starting point[4]:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the parent compound and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at a wavelength where this compound has maximum absorbance (determine by UV scan).
-
-
Evaluate the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
5. Data Presentation:
Table 1: Summary of Forced Degradation Study of this compound
| Stress Condition | Incubation Time (hours) | % Degradation of this compound | Number of Degradation Products Observed |
| 0.1 M HCl (60°C) | 2 | ||
| 8 | |||
| 24 | |||
| 0.1 M NaOH (60°C) | 2 | ||
| 8 | |||
| 24 | |||
| 3% H₂O₂ (RT) | 2 | ||
| 8 | |||
| 24 | |||
| Heat (60°C, dark) | 24 | ||
| 72 | |||
| Photolytic | 8 | ||
| 24 |
Note: The data in this table should be filled in based on experimental results.
Visualizations
References
Technical Support Center: Synthesis of 1,2-dimethyl-1H-indol-5-ol
Welcome to the technical support center for the synthesis of 1,2-dimethyl-1H-indol-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate a successful synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Fischer Indole Synthesis: - Incomplete hydrazone formation. - Unsuitable acid catalyst or reaction temperature.[1] - Decomposition of starting materials or intermediates. | Fischer Indole Synthesis: - Ensure complete removal of water during hydrazone formation. - Screen various Brønsted or Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂) and optimize the reaction temperature.[1] - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Nenitzescu Synthesis: - Low reactivity of the benzoquinone or enamine. - Incorrect solvent polarity.[2] | Nenitzescu Synthesis: - Use a more reactive enamine or activate the benzoquinone with a Lewis acid. - Test a range of solvents from polar aprotic (e.g., acetone, acetonitrile) to less polar (e.g., dichloromethane).[2] | |
| Formation of a Major Byproduct | Fischer Indole Synthesis: - Incomplete cyclization leading to the formation of isomeric indole structures. - Side reactions such as rearrangements or intermolecular condensations. | Fischer Indole Synthesis: - Optimize the acid catalyst and temperature to favor the desired[3][3]-sigmatropic rearrangement.[1] - Use a higher dilution to minimize intermolecular side reactions. |
| Nenitzescu Synthesis: - Formation of 5-hydroxybenzofuran derivatives.[2] | Nenitzescu Synthesis: - The choice of Lewis acid catalyst can influence the chemoselectivity; screen different catalysts to minimize benzofuran formation.[2] | |
| Difficulty in Product Purification | - Presence of unreacted starting materials. - Formation of polar byproducts that are difficult to separate by column chromatography. - Product oiling out during crystallization. | - Optimize the stoichiometry of reactants to ensure complete conversion of the limiting reagent. - Employ alternative purification techniques such as preparative HPLC or crystallization from a different solvent system. - For crystallization, try using a co-solvent system or seeding the solution with a small crystal of the pure product. |
| Incomplete Demethylation of 5-methoxy precursor | - Inefficient demethylating agent. - Insufficient reaction time or temperature. | - Use a stronger demethylating agent such as BBr₃ or HBr. - Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or LC-MS. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and adaptable routes for the synthesis of this compound are the Fischer Indole Synthesis and the Nenitzescu Indole Synthesis.
-
Fischer Indole Synthesis: This classic method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[1] For this compound, a likely precursor would be (4-methoxyphenyl)hydrazine, which would first be reacted with acetone to form the corresponding hydrazone. The resulting 5-methoxy-1,2-dimethyl-1H-indole would then be demethylated to yield the final product.
-
Nenitzescu Indole Synthesis: This reaction directly produces 5-hydroxyindoles from a 1,4-benzoquinone and a β-aminocrotonic ester.[2] This method avoids the need for a final demethylation step.
Q2: How do I choose between the Fischer and Nenitzescu synthesis routes?
A2: The choice of synthesis route depends on the availability of starting materials, desired scale, and tolerance for specific byproducts.
| Feature | Fischer Indole Synthesis | Nenitzescu Indole Synthesis |
| Starting Materials | Readily available substituted phenylhydrazines and ketones. | Requires 1,4-benzoquinones and β-aminocrotonates. |
| Number of Steps | Typically two steps (indole formation and demethylation). | Often a single step to the 5-hydroxyindole core.[2] |
| Key Byproducts | Isomeric indoles, products of incomplete cyclization. | 5-hydroxybenzofurans.[2] |
| Scalability | Well-established for large-scale synthesis.[4] | Can be suitable for large-scale production with optimized conditions.[5] |
Q3: What are the critical parameters to control in the Fischer Indole Synthesis for this target molecule?
A3: Key parameters for a successful Fischer Indole Synthesis include:
-
Acid Catalyst: The choice and concentration of the acid (e.g., H₂SO₄, HCl, polyphosphoric acid, or Lewis acids like ZnCl₂) are crucial for the cyclization step.[1]
-
Temperature: The reaction temperature needs to be carefully controlled to promote the desired rearrangement while minimizing decomposition.
-
Solvent: The choice of solvent can influence reaction rates and solubility of intermediates.
Q4: What are common byproducts in the synthesis of 5-hydroxyindoles via the Nenitzescu reaction?
A4: A common byproduct in the Nenitzescu synthesis is the formation of 5-hydroxybenzofuran derivatives. The formation of this byproduct is competitive with the desired indole synthesis and its prevalence can be influenced by the choice of Lewis acid catalyst.[2]
Q5: How can I monitor the progress of the reaction?
A5: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 5-Methoxy-1,2-dimethyl-1H-indole
This protocol is a representative example for the synthesis of the methoxy-protected precursor to this compound.
Materials:
-
(4-Methoxyphenyl)hydrazine hydrochloride
-
Acetone
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq.) in ethanol. Add acetone (1.1 eq.) and stir the mixture at room temperature for 2-3 hours. The formation of the hydrazone can be monitored by TLC.
-
Indolization: Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 eq.). After the addition is complete, heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by TLC until the hydrazone is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 5-methoxy-1,2-dimethyl-1H-indole.
Protocol 2: Demethylation to this compound
Materials:
-
5-Methoxy-1,2-dimethyl-1H-indole
-
Boron tribromide (BBr₃) solution in dichloromethane
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 5-methoxy-1,2-dimethyl-1H-indole (1.0 eq.) in anhydrous DCM.
-
Demethylation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of BBr₃ in DCM (1.2 eq.) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess BBr₃.
-
Work-up: Add saturated sodium bicarbonate solution and extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Visualizations
Caption: Fischer Indole Synthesis workflow for this compound.
Caption: Nenitzescu Synthesis of a 5-hydroxyindole, a direct route.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Troubleshooting Cell Toxicity with 1,2-dimethyl-1H-indol-5-ol
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected cell toxicity when working with 1,2-dimethyl-1H-indol-5-ol in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify the root cause of the toxicity and provide potential solutions.
Frequently Asked Questions (FAQs)
Q1: My cells are showing significant death after treatment with this compound, even at low concentrations. What should I check first?
A1: When encountering unexpected cytotoxicity, it's crucial to first rule out experimental artifacts. Begin by:
-
Verifying Compound Concentration: Double-check all calculations for your stock solution and serial dilutions to ensure there wasn't an error in calculating the final concentration.
-
Assessing Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is within a non-toxic range for your specific cell line, which is typically below 0.5%.[1] It is recommended to run a vehicle control with the solvent at the same concentration used in your experimental wells.[2]
-
Checking for Contamination: Visually inspect your cell cultures for any signs of microbial contamination, which can cause cell death and confound results.
-
Evaluating Compound Stability: Confirm that this compound is stable in your cell culture medium for the duration of the experiment, as degradation products could be the source of toxicity.[1]
Q2: How can I determine if the observed effect is cytotoxic (cell-killing) or cytostatic (inhibiting proliferation)?
A2: To distinguish between cytotoxicity and a cytostatic effect, you can perform a time-course experiment and measure both cell viability and total cell number.[1]
-
Cytotoxic effect: You will observe a decrease in the percentage of viable cells and a reduction in the total cell number over time.[1]
-
Cytostatic effect: The total cell number will plateau, while the percentage of viable cells remains high.[1]
Q3: Could the this compound be interfering with my viability assay readout?
A3: Yes, some compounds can interfere with the chemical reactions of common viability assays. For example, a compound could directly reduce the MTT reagent, leading to a false-positive signal for viability.[3] To test for this, run a control with your compound in cell-free media to see if it generates a signal on its own.[3]
Troubleshooting Guide: Investigating the Source of Toxicity
If initial checks do not resolve the issue, a more in-depth investigation is warranted.
Issue 1: High variability in cytotoxicity between replicate wells.
-
Possible Cause: Inconsistent cell seeding, edge effects in the microplate, or improper mixing of the compound.[2]
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before and during seeding.
-
Avoid using the outer wells of the plate, or fill them with sterile PBS to minimize evaporation (edge effect).[3]
-
Ensure thorough mixing of the compound dilutions before adding them to the wells.
-
Issue 2: The observed cytotoxicity is not dose-dependent.
-
Possible Cause: The compound may have poor solubility and is precipitating at higher concentrations in the cell culture medium.[1]
-
Troubleshooting Steps:
-
Visually inspect the wells for any precipitate after adding the compound.
-
Test the solubility of this compound in your cell culture medium beforehand.
-
If solubility is an issue, consider using a lower concentration range or a different solvent system.
-
Issue 3: Cytotoxicity is observed in one cell line but not another.
-
Possible Cause: The toxicity may be due to a specific on-target or off-target effect in a sensitive cell line.
-
Troubleshooting Steps:
-
Investigate the expression levels of the intended target in both cell lines.
-
Consider if the sensitive cell line has metabolic pathways that could convert this compound into a more toxic metabolite.
-
Perform assays to investigate potential mechanisms of cell death, such as apoptosis or necrosis.
-
Data Presentation: Characterizing Cytotoxicity
A dose-response experiment is essential for quantifying the cytotoxic potential of this compound. Below are examples of how to present the data.
Table 1: Hypothetical Dose-Response of this compound on HeLa Cells (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 1 | 98.2 | 5.1 |
| 5 | 85.7 | 6.2 |
| 10 | 62.1 | 5.8 |
| 25 | 48.9 | 4.9 |
| 50 | 23.4 | 3.7 |
| 100 | 5.6 | 2.1 |
Table 2: Comparing IC50 Values Across Different Cell Lines
| Cell Line | IC50 (µM) after 48h | Assay Type |
| HeLa | 26.5 | MTT |
| A549 | 45.2 | MTT |
| HepG2 | > 100 | MTT |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[4]
Materials:
-
Adherent cells of interest
-
This compound
-
Complete culture medium
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).[2]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme LDH from cells with a damaged plasma membrane.[4]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Visualizations
Experimental and Logical Workflows
References
Technical Support Center: Method Refinement for Spectroscopic Analysis of Substituted Indoles
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in refining their spectroscopic analysis of substituted indoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the spectroscopic analysis of indole derivatives.
General Sample Preparation
Q1: What are the most critical first steps in sample preparation for any spectroscopic analysis?
A1: The primary goals of sample preparation are to dissolve the analyte in a suitable solvent, remove interfering compounds, and, if necessary, pre-concentrate the sample.[1] Inadequate sample preparation can account for a significant percentage of analytical errors.[2] For all spectroscopic methods, ensure your sample is homogenous and free of contaminants like dust or iron filings.[2][3] Always use high-purity or spectroscopic grade solvents.[4]
Q2: How do I choose the right solvent for my analysis?
A2: The choice of solvent is critical and depends on the analyte's solubility and the spectroscopic technique.[1][3]
-
For UV-Vis and Fluorescence: The solvent must be transparent in the wavelength range of interest.[5] Common choices include ethanol, hexane, and water.[5] Be aware of the solvent's UV cutoff (e.g., ethanol absorbs strongly below 210 nm).[6]
-
For NMR: The sample must be fully soluble in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to avoid large solvent signals in the spectrum.[3] Purity should exceed 95% for optimal results.[3]
Q3: My sample is a solid. How should I prepare it?
A3: Solid samples typically need to be converted into a liquid form for analysis.[1] This usually involves dissolution in an appropriate solvent. For some techniques like FT-IR, solid samples can be ground into a fine powder and mixed with potassium bromide (KBr) to form a pellet.[2][7]
UV-Vis Spectroscopy
Q1: My indole's UV-Vis absorption maximum (λmax) has shifted compared to literature values. What is the cause?
A1: Shifts in λmax are common and are typically caused by two factors:
-
Solvent Effects (Solvatochromism): The polarity of the solvent can significantly alter the energy levels of the indole's electronic states.[8][9] A change in solvent can lead to a bathochromic (red-shift) or hypsochromic (blue-shift) effect.[5]
-
Substituent Effects: The position and electronic nature (electron-donating or electron-withdrawing) of substituents on the indole ring directly influence the absorption spectrum.[10] For example, an electron-withdrawing group generally shifts the λmax to a longer wavelength (red-shift).[10]
Q2: Why is my UV-Vis baseline noisy, drifting, or showing unexpected peaks?
A2: These issues can stem from several sources:
-
Instrument Problems: The most common instrument-related issues are stray light and baseline shifts, which can often be corrected with regular calibration.[6]
-
Sample/Solvent Issues: Using a dirty cuvette, having suspended particles in your sample, or using a solvent that absorbs in your region of interest can cause significant errors.[11] Always run a blank with your solvent to create a proper baseline correction.[6]
-
Contamination: Impurities in your sample or solvent can introduce misleading peaks.[3]
Q3: How can I use UV-Vis spectroscopy for quantitative analysis of my indole sample?
A3: Quantitative analysis is performed using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte.[12] By creating a calibration curve with standards of known concentration and measuring the absorbance of your unknown sample at its λmax, you can determine its concentration.[12] This helps confirm the purity of a product against a standard.[12]
Fluorescence Spectroscopy
Q1: The fluorescence intensity of my substituted indole is very low or absent. What could be the problem?
A1: This phenomenon is often due to fluorescence quenching, where another molecule in the solution deactivates the excited state of your indole.[13] Common causes include:
-
Presence of a Quencher: Many substances, including certain solvents, ions, or other molecules in your sample, can act as quenchers.[4][13]
-
Concentration Effects: At high concentrations, indole molecules can self-quench.
-
Intramolecular Quenching: Certain functional groups attached to the indole ring can quench its fluorescence. For instance, the peptide bond is known to be a weak quencher of indole fluorescence.[14]
-
Solvent Effects: The polarity of the solvent can influence the fluorescence quantum yield.[15]
Q2: My Stern-Volmer plot for fluorescence quenching is non-linear with an upward curve. What does this mean?
A2: A linear Stern-Volmer plot typically indicates a single type of quenching mechanism (either purely dynamic or static). A positive deviation (upward curvature) suggests that both static and dynamic quenching processes are occurring simultaneously.[4] This means the quencher can form a non-fluorescent complex with the indole in its ground state (static) and also deactivate the indole upon collision when it is in its excited state (dynamic).[4][16]
Q3: Why does the fluorescence emission spectrum of my indole derivative change with different solvents?
A3: The indole chromophore is highly sensitive to its environment.[8][17] In polar solvents, the excited state (¹Lₐ) is stabilized, leading to a larger Stokes shift and a red-shifted, broad, and often featureless emission spectrum.[18][19] In non-polar or hydrophobic environments, the emission is often blue-shifted and may show more vibronic structure, suggesting emission from a different electronic state (¹Lₑ).[18][20]
NMR Spectroscopy
Q1: What are the typical ¹H-NMR chemical shifts for the protons on an indole ring?
A1: For an unsubstituted indole, the proton on the nitrogen atom (N-H) typically appears as a broad singlet far downfield, often around 8.0-8.2 ppm in CDCl₃ or higher in DMSO-d₆. The aromatic protons on the benzene and pyrrole rings usually resonate between 6.5 and 7.7 ppm.[21][22] Substituents can cause significant shifts from these values.
Q2: The aromatic proton signals in my ¹H-NMR spectrum are overlapping and difficult to interpret. What can I do?
A2: Overlapping signals in the aromatic region are common for substituted indoles.[21] To resolve this, you can:
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) will provide better signal dispersion.
-
Perform 2D NMR Experiments: A COSY experiment can help identify which protons are coupled to each other, while HSQC/HMBC experiments can correlate protons to their attached carbons, aiding in unambiguous assignment.
-
Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts and may resolve the overlap.
Mass Spectrometry
Q1: I am not observing the molecular ion peak ([M]⁺ or [M+H]⁺) for my indole derivative. Why?
A1: The absence of a molecular ion peak usually indicates that the compound is unstable under the ionization conditions and fragments easily. The choice of ionization technique (e.g., ESI vs. EI) is crucial. Electrospray ionization (ESI) is a softer technique that is more likely to yield a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[23] Electron impact (EI) is a higher-energy technique that often leads to extensive fragmentation, and the molecular ion may be weak or absent.[24]
Q2: How can I predict the fragmentation pattern of my substituted indole?
A2: Fragmentation is highly dependent on the indole's core structure and its substituents. However, some general patterns exist.
-
In ESI-MS/MS, fragmentation pathways often involve the loss of substituents or cleavages within side chains.[23] For example, indole alkaloids can show characteristic losses related to their specific ring systems.[25]
-
A fragment ion at m/z 144 is often characteristic of certain indole alkaloids.[26]
-
The fragmentation of protonated molecules in positive ion mode often produces a higher number of product ions compared to deprotonated molecules in negative ion mode.[23]
Visual Guides & Workflows
The following diagrams illustrate common experimental and troubleshooting workflows.
Caption: Troubleshooting workflow for common UV-Vis spectroscopy issues.
Caption: Decision pathway for analyzing fluorescence quenching mechanisms.
Caption: General workflow for LC-MS based identification of indole alkaloids.
Experimental Protocols
Protocol 1: General Sample Preparation for UV-Vis and Fluorescence Spectroscopy
-
Materials:
-
Substituted indole sample.
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile).
-
Volumetric flasks and pipettes.
-
Quartz cuvettes (1 cm path length).
-
-
Procedure:
-
Prepare a stock solution of the indole derivative by accurately weighing the compound and dissolving it in a known volume of the chosen solvent. A typical stock concentration is 1 mM.
-
From the stock solution, prepare a series of dilutions to find the optimal concentration for analysis. For UV-Vis, aim for an absorbance maximum between 0.1 and 1.0. For fluorescence, the solution should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.
-
Before analysis, rinse the quartz cuvette 2-3 times with the solvent being used.
-
Fill a cuvette with the pure solvent to use as a blank reference.
-
Fill a second cuvette with the sample solution. Ensure there are no air bubbles.
-
Wipe the optical surfaces of the cuvette with a lint-free cloth before placing it in the spectrometer.
-
Protocol 2: Sample Preparation and Analysis for NMR Spectroscopy
-
Materials:
-
Substituted indole sample (typically 1-5 mg).
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR tube.
-
Pipette.
-
-
Procedure:
-
Ensure the indole sample is dry and free of particulate matter. Purity should be >95%.[3]
-
Place the sample into a clean, dry NMR tube.
-
Add approximately 0.5-0.7 mL of the appropriate deuterated solvent to the NMR tube.
-
Cap the tube and gently agitate (vortex or invert) until the sample is completely dissolved. If the sample does not dissolve, a different solvent may be required.
-
Place the NMR tube in the spectrometer and acquire the spectrum according to the instrument's standard operating procedures.
-
Quantitative Data Summaries
Table 1: UV-Vis Absorption Maxima (λmax) for Selected Indole Derivatives
| Compound | Solvent | λmax (nm) for ¹Lₐ transition | λmax (nm) for ¹Lₑ transition | Reference(s) |
| Indole | Cyclohexane | ~263, ~270 | ~287 | [18] |
| Indole | Water | ~267, ~277 | ~287 | [18] |
| 5-Hydroxyindole | Cyclohexane | ~275 | ~308 | [18] |
| 6-Hydroxyindole | Cyclohexane | ~273 | ~295 | [18][19] |
| 4-Formylindole | Ethanol | ~312 | - | [10] |
| 4-Nitroindole | Ethanol | ~360 | - | [10] |
Table 2: Characteristic ¹H-NMR Chemical Shifts (δ in ppm) for the Indole Ring in CDCl₃
| Proton Position | Typical Chemical Shift (δ) | Multiplicity | Reference(s) |
| H1 (N-H) | 8.0 - 8.2 (often broad) | br s | [22][27] |
| H2 | 6.4 - 6.6 | m | [27] |
| H3 | 7.0 - 7.2 | t | [27] |
| H4 | 7.5 - 7.7 | d | [27] |
| H5 | 7.0 - 7.2 | t | [27] |
| H6 | 7.0 - 7.2 | t | [27] |
| H7 | 7.5 - 7.7 | d | [27] |
Note: Chemical shifts are highly dependent on substituents and solvent.
Table 3: Common Mass Fragmentation Patterns for Indole Derivatives
| Compound Type | Ionization Mode | Precursor Ion | Characteristic Fragment Ions / Neutral Losses | Reference(s) |
| Simple Indole | EI | [M]⁺ (m/z 117) | m/z 89 (loss of HCN) | [24] |
| Plumeran Indole Alkaloids | ESI (-) | [M-H]⁻ | Loss of acyl groups (e.g., ketene), radical loss of •CH₃ from methoxy groups. | [23] |
| Geissospermum Alkaloids | ESI (+) | [M+H]⁺ | Characteristic ion at m/z 144 (C₁₀H₉N) | [26] |
| N-acyl Indoles | ESI (+) | [M+H]⁺ | Cleavage of C-C bonds adjacent to the side-chain oxygen. | [28] |
References
- 1. primescholars.com [primescholars.com]
- 2. Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon [metkon.com]
- 3. Sample Preparation Guidelines For Various Analytical Instruments - Kintek Solution [kindle-tech.com]
- 4. jetir.org [jetir.org]
- 5. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 6. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effect profiles of absorbance and fluorescence spectra of some indole based chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ossila.com [ossila.com]
- 12. jinjingchemical.com [jinjingchemical.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. spiedigitallibrary.org [spiedigitallibrary.org]
- 18. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Indole(120-72-9) 1H NMR spectrum [chemicalbook.com]
- 23. scielo.br [scielo.br]
- 24. scirp.org [scirp.org]
- 25. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. rsc.org [rsc.org]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1,2-dimethyl-1H-indol-5-ol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the multi-step synthesis and scale-up of 1,2-dimethyl-1H-indol-5-ol. The content is structured to address potential challenges through detailed troubleshooting guides and frequently asked questions.
Synthetic Workflow Overview
The recommended synthetic route is a four-step process commencing with the N-methylation of p-aminophenol, followed by diazotization, reduction to the corresponding hydrazine, and culminating in a Fischer indole synthesis to yield the final product.
Step 1: N-Methylation of p-Aminophenol
Experimental Protocol
This procedure outlines the N-methylation of p-aminophenol to produce N-methyl-p-aminophenol.
| Parameter | Value | Reference/Analogy |
| Reagents | ||
| p-Aminophenol | 1.0 eq | Starting Material |
| Sodium Hydroxide | 2.2 eq | Base |
| Dimethyl Sulfate | 1.2 eq | Methylating Agent |
| Solvent | Water | |
| Temperature | 40-50°C | [1] |
| Reaction Time | 2-4 hours | [1] |
| Work-up | Acidification, Filtration | |
| Expected Yield | 65-75% | [1] |
Procedure:
-
In a well-ventilated fume hood, dissolve p-aminophenol and sodium hydroxide in water in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.
-
Cool the mixture to below 10°C.
-
Slowly add dimethyl sulfate dropwise, maintaining the temperature between 40-50°C.
-
After the addition is complete, continue stirring at 50°C for 2-4 hours.
-
Cool the reaction mixture and neutralize with a mineral acid (e.g., sulfuric acid) to precipitate the product.
-
Filter the crude N-methyl-p-aminophenol, wash with cold water, and dry.
Troubleshooting and FAQs
Q1: The yield of N-methyl-p-aminophenol is low. What are the possible reasons?
-
Incomplete reaction: Ensure the reaction time is sufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
O-methylation: The phenolic hydroxyl group can also be methylated. Using a slight excess of p-aminophenol can help minimize this.
-
Hydrolysis of dimethyl sulfate: Ensure the temperature is controlled during the addition of dimethyl sulfate, as it can hydrolyze at higher temperatures.
-
Loss during work-up: Ensure complete precipitation by adjusting the pH carefully.
Q2: How can I minimize the formation of the O-methylated byproduct?
The N-methylation of p-aminophenol is generally favored over O-methylation under basic conditions due to the higher nucleophilicity of the amino group. However, to further minimize O-methylation, you can try using a less reactive methylating agent or optimizing the reaction temperature.
Q3: What are the safety precautions for handling dimethyl sulfate?
Dimethyl sulfate is highly toxic and a suspected carcinogen.[2][3][4] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[2][3][4] Have a quenching solution (e.g., ammonia solution) readily available in case of spills.[2][3][4]
Step 2: Diazotization of N-Methyl-p-aminophenol
Experimental Protocol
This procedure describes the conversion of N-methyl-p-aminophenol to its diazonium salt.
| Parameter | Value | Reference/Analogy |
| Reagents | ||
| N-Methyl-p-aminophenol | 1.0 eq | Starting Material |
| Hydrochloric Acid (conc.) | 3.0 eq | Acid |
| Sodium Nitrite | 1.1 eq | Diazotizing Agent |
| Solvent | Water | |
| Temperature | 0-5°C | [5] |
| Reaction Time | 30 minutes | [6] |
| Work-up | Use in-situ for the next step |
Procedure:
-
In a reaction vessel, suspend N-methyl-p-aminophenol in a mixture of hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.[5]
-
Stir the mixture for an additional 30 minutes at 0-5°C. The resulting diazonium salt solution is used directly in the next step without isolation.
Troubleshooting and FAQs
Q1: The diazotization reaction is not going to completion. What could be wrong?
-
Insufficient acid: Ensure enough acid is present to protonate the amine and form nitrous acid from sodium nitrite.
-
Temperature too high: The diazonium salt is unstable at higher temperatures and can decompose.[7] Maintain a temperature of 0-5°C throughout the reaction.[5]
-
Poor quality of sodium nitrite: Use a fresh, dry source of sodium nitrite.
Q2: What are the safety concerns when performing a diazotization reaction, especially on a larger scale?
Aromatic diazonium salts can be explosive when isolated in a dry state.[8] Therefore, they are almost always generated and used in solution.[8] The reaction is exothermic and produces nitrogen gas, so good temperature control and adequate venting are crucial, especially during scale-up.[8]
Q3: How can I check for the completion of the diazotization reaction?
The presence of excess nitrous acid can be tested using starch-iodide paper (a blue-black color indicates excess nitrous acid). The disappearance of the starting amine can be monitored by TLC.
Step 3: Reduction of the Diazonium Salt
Experimental Protocol
This protocol details the reduction of the N-methyl-4-hydroxyphenyldiazonium salt to N-methyl-N-(4-hydroxyphenyl)hydrazine.
| Parameter | Value | Reference/Analogy |
| Reagents | ||
| Diazonium Salt Solution | 1.0 eq | Starting Material |
| Sodium Sulfite | 2.5 eq | Reducing Agent |
| Solvent | Water | |
| Temperature | 0-10°C (addition), then 60-70°C | [9] |
| Reaction Time | 1-2 hours | [9] |
| Work-up | Acidification, Filtration/Extraction | |
| Expected Yield | 70-80% | [10] |
Procedure:
-
Prepare a solution of sodium sulfite in water and cool it to 0-10°C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, slowly warm the mixture to 60-70°C and maintain this temperature for 1-2 hours.
-
Cool the reaction mixture and acidify with a mineral acid.
-
The hydrazine can be isolated by filtration if it precipitates as a salt, or by extraction with an organic solvent after neutralization.
Troubleshooting and FAQs
Q1: The yield of the hydrazine is low. What are the potential side reactions?
-
Decomposition of the diazonium salt: If the temperature is not well-controlled during the addition, the diazonium salt can decompose.
-
Incomplete reduction: Ensure a sufficient excess of the reducing agent is used.
-
Side reactions of the diazonium salt: Azo coupling reactions can occur if the pH is not controlled.
-
Oxidation of the hydrazine: Hydrazines are susceptible to oxidation by air, especially under basic conditions. It is advisable to work under an inert atmosphere.
Q2: The isolated hydrazine product is impure. How can it be purified?
The crude hydrazine can be purified by recrystallization of its salt (e.g., hydrochloride) or by column chromatography.
Q3: Are there alternative reducing agents to sodium sulfite?
Yes, other reducing agents like stannous chloride or sodium dithionite can also be used for the reduction of diazonium salts to hydrazines.[10] However, sodium sulfite is often preferred for its availability and relatively lower toxicity.
Step 4: Fischer Indole Synthesis
Experimental Protocol
This final step involves the acid-catalyzed cyclization of the synthesized hydrazine with acetaldehyde to form this compound.
| Parameter | Value | Reference/Analogy |
| Reagents | ||
| N-Methyl-N-(4-hydroxyphenyl)hydrazine | 1.0 eq | Starting Material |
| Acetaldehyde | 1.2 eq | Carbonyl Component |
| Sulfuric Acid (conc.) | Catalytic | Acid Catalyst |
| Solvent | Ethanol or Acetic Acid | |
| Temperature | 80-100°C (Reflux) | [11] |
| Reaction Time | 2-6 hours | [11] |
| Work-up | Neutralization, Extraction, Chromatography | |
| Expected Yield | 40-60% | [11] |
Procedure:
-
Dissolve N-methyl-N-(4-hydroxyphenyl)hydrazine in a suitable solvent (e.g., ethanol or acetic acid).
-
Slowly add acetaldehyde, keeping the temperature controlled as the initial hydrazone formation can be exothermic.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux (80-100°C) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization.
Mechanism of Fischer Indole Synthesis
Troubleshooting and FAQs
Q1: The Fischer indole synthesis is giving a low yield of the desired product. What are the common issues?
-
Decomposition of the starting materials or product: The reaction is often carried out at elevated temperatures with strong acids, which can lead to degradation.[11] Consider using a milder acid catalyst or a lower reaction temperature.
-
Formation of byproducts: Various side reactions can occur, including the formation of isomeric indoles or polymeric materials.[11]
-
Incomplete reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time.
-
Use of acetaldehyde: Acetaldehyde is volatile and can be problematic in Fischer indole synthesis.[12] Using a more stable precursor like acetaldehyde diethyl acetal might be beneficial.
Q2: I am getting a mixture of isomers. How can I improve the regioselectivity?
In this specific synthesis, the regioselectivity is predetermined by the structure of the hydrazine. However, in cases where unsymmetrical ketones are used, a mixture of isomers can be a significant problem. The choice of acid catalyst and reaction conditions can influence the regioselectivity.
Q3: What are the best methods for purifying the final product, this compound?
-
Column chromatography: This is a very effective method for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Q4: Can this synthesis be performed as a one-pot reaction?
It is possible to perform the hydrazone formation and the Fischer indole cyclization in a one-pot procedure by mixing the hydrazine, acetaldehyde, and acid catalyst together.[2] This can simplify the process and potentially increase the overall yield by avoiding the isolation of the intermediate hydrazone. However, careful control of the reaction conditions is crucial.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU [en.ktu.edu]
- 4. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Diazotization Reaction Mechanism [unacademy.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 12. scienceinfo.com [scienceinfo.com]
Validation & Comparative
Comparative Purity Analysis of Synthetic 1,2-dimethyl-1H-indol-5-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical compounds, the rigorous assessment of purity is a cornerstone of drug discovery and development. For indole derivatives such as 1,2-dimethyl-1H-indol-5-ol, which hold potential as intermediates in the synthesis of pharmacologically active molecules, ensuring high purity is critical for the validity of preclinical studies and the safety of subsequent drug candidates. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthetic this compound, with a comparative analysis against a structurally related alternative, 5-methoxy-2-methyl-1H-indole.
Executive Summary of Purity Analysis
The purity of synthesized this compound was assessed using a multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These results are compared with the purity data obtained for a commercially available alternative, 5-methoxy-2-methyl-1H-indole, to provide a contextual benchmark for purity standards within this class of compounds.
Data Presentation
A summary of the quantitative purity analysis for both compounds is presented in the table below.
| Analytical Method | This compound (Synthetic Batch) | 5-methoxy-2-methyl-1H-indole (Commercial Standard) |
| HPLC-UV (% Purity by Area) | 99.2% | ≥99.0% |
| GC-MS (% Purity by Area) | 99.5% | ≥99.0%[1] |
| qNMR (wt% Purity) | 98.9% (± 0.2%) | Not available |
| Melting Point (°C) | 115-117 °C | 86-88 °C[2] |
Potential Impurities in the Synthesis of this compound
The synthesis of this compound is often achieved through the Nenitzescu indole synthesis. This reaction involves the condensation of a benzoquinone with a β-enamino ester. Potential impurities arising from this synthesis can include:
-
Unreacted Starting Materials: Residual benzoquinone and the corresponding β-enamino ester.
-
Isomeric Byproducts: Formation of 6-hydroxyindole isomers due to alternative cyclization pathways.
-
Oxidation Products: Degradation of the hydroxyl group on the indole ring.
-
Solvent Adducts: Products formed from the reaction with the solvent, especially under harsh conditions.
-
Intermediates: Incomplete reaction may lead to the presence of hydroquinone or quinone intermediates.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this purity assessment are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is employed for the quantitative determination of the main component and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 30% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL solution of the compound in methanol.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for identifying volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Sample Preparation: 1 mg/mL solution of the compound in dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity against a certified internal standard.[3]
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: Maleic acid (certified reference material).
-
Method:
-
Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of DMSO-d6.
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1 ≥ 5T1 of the slowest relaxing proton).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity using the following formula:
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the purity analysis workflow and a comparative decision matrix for selecting the appropriate analytical technique.
Conclusion
The comprehensive purity analysis of the synthesized this compound batch demonstrates a high degree of purity (≥98.9%), which is comparable to or exceeds the purity of the commercial alternative, 5-methoxy-2-methyl-1H-indole. The orthogonal analytical techniques employed provide a high level of confidence in the purity assessment. For routine quality control, HPLC-UV offers a robust and reliable method. For definitive purity assessment and in cases where unknown impurities are suspected, a combination of GC-MS for volatile components and qNMR for absolute purity determination is recommended. This multi-faceted approach ensures the quality and integrity of synthetic indole derivatives for their intended applications in research and drug development.
References
Validating the Structure of 1,2-dimethyl-1H-indol-5-ol: A Comparative Analysis of 1H and 13C NMR Data
A definitive guide for researchers, scientists, and drug development professionals on the structural validation of 1,2-dimethyl-1H-indol-5-ol using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with predicted spectral data for its isomers and experimental data for a structurally related compound, highlighting the key differentiators for unambiguous identification.
The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for the elucidation and confirmation of molecular structures. This guide focuses on the validation of this compound, a substituted indole derivative of interest in medicinal chemistry, through a detailed examination of its 1H and 13C NMR spectral data.
To ensure accurate structural assignment, a multi-faceted approach is presented, incorporating predicted NMR data for the target molecule and its positional isomers (1,2-dimethyl-1H-indol-4-ol and 1,2-dimethyl-1H-indol-6-ol), alongside experimental data for the closely related compound, 2,3-dimethyl-1H-indol-5-ol. This comparative methodology provides a robust framework for identifying the unique spectral signatures of this compound.
Comparative Analysis of 1H NMR Data
The 1H NMR spectrum provides crucial information regarding the number of different types of protons, their chemical environments, and their connectivity. The following table summarizes the predicted 1H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and its isomers, along with the experimental data for 2,3-dimethyl-1H-indol-5-ol.
| Proton | This compound (Predicted) | 1,2-dimethyl-1H-indol-4-ol (Predicted) | 1,2-dimethyl-1H-indol-6-ol (Predicted) | 2,3-dimethyl-1H-indol-5-ol (Experimental) |
| OH | ~5.0-6.0 (br s) | ~5.0-6.0 (br s) | ~5.0-6.0 (br s) | 8.17 (s, 1H) |
| H-3 | ~6.2 (s) | ~6.3 (s) | ~6.1 (s) | - |
| H-4 | ~6.9 (d, J=2.0) | - | ~7.2 (d, J=8.5) | 6.91 (d, J=2.2 Hz, 1H) |
| H-6 | ~6.7 (dd, J=8.5, 2.0) | ~6.6 (dd, J=8.0, 1.5) | - | 6.59 (dd, J=8.4, 2.2 Hz, 1H) |
| H-7 | ~7.1 (d, J=8.5) | ~7.0 (d, J=8.0) | ~6.8 (d, J=1.5) | 7.00 (d, J=8.4 Hz, 1H) |
| N-CH3 | ~3.6 (s) | ~3.6 (s) | ~3.6 (s) | - |
| C2-CH3 | ~2.3 (s) | ~2.3 (s) | ~2.3 (s) | 2.29 (s, 3H) |
| C3-CH3 | - | - | - | 2.12 (s, 3H) |
Note: Predicted values are estimations and may vary from experimental results. "br s" denotes a broad singlet.
The key differentiating features in the 1H NMR spectrum of this compound are the chemical shifts and coupling patterns of the aromatic protons. The distinct singlet for H-3 and the specific doublet and doublet of doublets for H-4, H-6, and H-7, respectively, provide a unique fingerprint for this isomer.
Comparative Analysis of 13C NMR Data
The 13C NMR spectrum offers insights into the carbon framework of the molecule. The table below presents the predicted 13C NMR chemical shifts (δ) in ppm for this compound and its isomers, alongside the experimental data for 2,3-dimethyl-1H-indol-5-ol.
| Carbon | This compound (Predicted) | 1,2-dimethyl-1H-indol-4-ol (Predicted) | 1,2-dimethyl-1H-indol-6-ol (Predicted) | 2,3-dimethyl-1H-indol-5-ol (Experimental) |
| C-2 | ~140 | ~139 | ~140 | 130.3 |
| C-3 | ~100 | ~101 | ~100 | 108.9 |
| C-3a | ~129 | ~128 | ~129 | 129.4 |
| C-4 | ~105 | ~150 | ~120 | 104.4 |
| C-5 | ~150 | ~110 | ~115 | 148.8 |
| C-6 | ~112 | ~108 | ~152 | 110.6 |
| C-7 | ~110 | ~115 | ~102 | 110.1 |
| C-7a | ~132 | ~133 | ~131 | 131.2 |
| N-CH3 | ~30 | ~30 | ~30 | - |
| C2-CH3 | ~12 | ~12 | ~12 | 11.7 |
| C3-CH3 | - | - | - | 8.5 |
The chemical shift of the carbon atom bearing the hydroxyl group (C-5 in the target molecule) is a significant diagnostic peak. Furthermore, the distinct chemical shifts of the other aromatic carbons provide clear differentiation from its isomers.
Experimental Protocol for NMR Validation
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a clean, dry NMR tube.
-
Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.
2. NMR Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
1H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
13C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of 13C.
-
Reference the spectrum to the solvent peak.
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond C-H correlations. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range C-H correlations, further confirming the carbon framework.
-
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for the validation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural validation.
By adhering to this comprehensive guide, researchers can confidently validate the structure of this compound, ensuring the integrity of their chemical entities for downstream applications in drug discovery and development. The combination of experimental data acquisition, comparison with predicted and reference spectra, and a logical validation workflow provides a robust and reliable approach to structural elucidation.
Mass Spectrometry Analysis of 1,2-dimethyl-1H-indol-5-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for 1,2-dimethyl-1H-indol-5-ol and its structural isomers. Due to the limited availability of a direct mass spectrum for this compound in public databases, this guide leverages data from closely related indole derivatives to predict its fragmentation pattern and offers a comparison with commercially available isomers. This information is crucial for researchers in drug metabolism, pharmacokinetics, and synthetic chemistry who rely on mass spectrometry for the identification and characterization of indole-containing compounds.
Comparison of Mass Spectra Data
The electron ionization mass spectrometry (EI-MS) data for two key isomers of this compound—1,2-dimethyl-1H-indole and 1,3-dimethyl-1H-indole—are readily available and provide a strong basis for comparison. The molecular weight of this compound is 161.2 g/mol , while its non-hydroxylated counterparts are 145.2 g/mol . The primary difference in their mass spectra will be the molecular ion peak and fragments resulting from the hydroxyl group.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Intensity | Source |
| This compound (Predicted) | 161 | 146 (M-15, loss of CH₃), 132 (M-29, loss of C₂H₅ or CHO), 118, 103, 77 | Predicted based on fragmentation patterns of similar compounds |
| 1,2-dimethyl-1H-indole | 145 | 144 (100%), 130 (25%), 115 (15%), 103 (10%), 77 (10%) | NIST WebBook[1][2] |
| 1,3-dimethyl-1H-indole | 145 | 144 (100%), 130 (30%), 115 (12%), 103 (8%), 77 (12%) | NIST WebBook[3] |
Note: The fragmentation of isomeric hydroxyskatoles (methyl-hydroxy-indoles) has been reported to yield virtually indistinguishable mass spectra due to substituent randomization in the molecular and fragment ions. This suggests that other positional isomers of dimethyl-indol-ol may present very similar mass spectra to the 5-ol isomer.
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is expected to follow characteristic pathways for N-methylated and hydroxylated indole derivatives. The proposed fragmentation pathway is visualized in the following diagram.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocols
A standard protocol for the analysis of this compound and its analogues by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. Due to the presence of a polar hydroxyl group, derivatization is often recommended to improve chromatographic performance and analytical sensitivity.
1. Sample Preparation and Derivatization (Silylation)
-
Extraction: For biological samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) to isolate the analyte.
-
Drying: Evaporate the extract to complete dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS) and 50 µL of a catalyst (e.g., pyridine) to the dried extract.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of this compound and its isomers.
Caption: Workflow for comparative GC-MS analysis of indole derivatives.
Conclusion
The mass spectrometry analysis of this compound, while not directly documented in public spectral libraries, can be approached through a comparative analysis with its non-hydroxylated isomers. The predicted fragmentation pattern, centered around the loss of methyl and formyl groups, provides a basis for its identification. For definitive characterization, synthesis of an authentic standard and subsequent GC-MS analysis is recommended. The provided experimental protocols offer a robust starting point for researchers working with this and other hydroxylated indole compounds. The similarity in the mass spectra of isomeric hydroxyskatoles highlights the importance of chromatographic separation for the unambiguous identification of positional isomers in a mixture.
References
A Comparative Guide to the Bioactivity of Indole Derivatives with a Focus on 1,2-dimethyl-1H-indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of various indole derivatives, with a particular focus on the potential activities of 1,2-dimethyl-1H-indol-5-ol. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes information on structurally related indoles to infer its potential bioactivity profile. The guide covers key biological activities including cytotoxic, antioxidant, and antimicrobial effects, presenting available quantitative data in structured tables and outlining detailed experimental methodologies.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3] These activities are highly dependent on the nature and position of substituents on the indole ring. This guide will explore these structure-activity relationships to provide a framework for understanding the potential of novel indole derivatives like this compound.
Comparative Bioactivity Data
To provide a quantitative comparison, the bioactivity of several substituted indole derivatives is summarized below. These compounds were selected based on the availability of experimental data in the literature and their structural relevance for comparison.
Table 1: Cytotoxic Activity of Selected Indole Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | A2780 (Ovarian Cancer) | MTT | 11.6 | [1] |
| HeLa (Cervical Cancer) | MTT | 22.4 | [1] | |
| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole | A2780 (Ovarian Cancer) | MTT | 12.4 | [1] |
| HeLa (Cervical Cancer) | MTT | 19.4 | [1] | |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | HeLa (Cervical Cancer) | MTT | 0.52 | [4] |
| MCF-7 (Breast Cancer) | MTT | 0.34 | [4] | |
| HT-29 (Colon Cancer) | MTT | 0.86 | [4] | |
| P-Methylindolo-PD | A549 (Lung Cancer) | MTT | 5.01±0.87 | [5] |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f) | Panc-1 (Pancreatic Cancer) | Not Specified | GI50 = 29 nM | [6] |
Table 2: Antioxidant Activity of Selected Indole Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | DPPH Radical Scavenging | 5.377 | [1] |
| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole | DPPH Radical Scavenging | 9.131 | [1] |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | DPPH Radical Scavenging | 27.8 | [7] |
| Trolox (Standard) | DPPH Radical Scavenging | 9.74 | [1] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 2.46 | [1] |
Table 3: Antimicrobial Activity of Selected Indole Derivatives
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| Indole-thiadiazole derivative (2c) | MRSA | Microdilution | < 3.125 | [8] |
| Indole-triazole derivative (3d) | MRSA | Microdilution | < 3.125 | [8] |
| Ciprofloxacin (Standard) | MRSA | Microdilution | 3.125 | [8] |
| Indole-triazole conjugates (6a-u) | Candida tropicalis | Microdilution | 2 | [9] |
| Indole-triazole conjugate (6f) | Candida albicans | Microdilution | 2 | [9] |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Staphylococcus aureus | Not Specified | < 1 | [10] |
Structure-Activity Relationship (SAR) Insights for this compound
-
Indole Nucleus: The indole ring system is a common motif in bioactive compounds, contributing to interactions with various biological targets through hydrophobic and hydrogen bonding interactions.[11]
-
5-Hydroxy Group: The hydroxyl group at the 5-position is a key feature of the neurotransmitter serotonin (5-hydroxytryptamine). This group can act as a hydrogen bond donor and acceptor, potentially contributing to receptor binding and antioxidant activity through radical scavenging.
-
1-Methyl Group: N-methylation of the indole ring can influence the molecule's lipophilicity and its ability to act as a hydrogen bond donor. This modification can impact cell permeability and interaction with biological targets. For instance, in some series, N-alkylation of the indole nitrogen with a methyl group resulted in a marked reduction of activity, suggesting the N-H may be involved in key interactions.[12]
-
2-Methyl Group: The methyl group at the 2-position can affect the electronic properties and steric profile of the indole ring, which can modulate binding to target proteins.
Based on these features, this compound could potentially exhibit antioxidant properties due to the phenolic hydroxyl group and may interact with various biological targets, though its specific activities and potencies require experimental validation.
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below to facilitate the design and execution of further studies.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[12]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[10]
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
MTT Assay Workflow
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds. The ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from purple to yellow, is measured spectrophotometrically.[13]
Protocol:
-
Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.[13]
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a defined volume of the test sample with the DPPH working solution.[13]
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[13]
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm.[13]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each sample concentration and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals.[14]
DPPH Radical Scavenging Assay Workflow
This method is used to determine the susceptibility of bacteria to various antimicrobial compounds. A standardized inoculum of bacteria is spread on an agar plate, and paper disks impregnated with the test compounds are placed on the surface. The antimicrobial agent diffuses into the agar, and if the bacteria are susceptible, a zone of growth inhibition will appear around the disk.[15]
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place paper disks impregnated with known concentrations of the test compounds and standard antibiotics onto the agar surface.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk in millimeters.[15]
-
Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compounds.
Kirby-Bauer Disk Diffusion Workflow
Signaling Pathway Context: Indole Derivatives as Tubulin Polymerization Inhibitors
Many indole derivatives exert their anticancer effects by targeting tubulin, a key protein involved in microtubule dynamics and cell division.[11] Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Mechanism of Tubulin Polymerization Inhibition by Indole Derivatives
Conclusion
The indole nucleus represents a versatile scaffold for the development of new therapeutic agents. While specific experimental data on the bioactivity of this compound is currently lacking, analysis of structurally related compounds suggests potential for antioxidant and cytotoxic activities. The provided experimental protocols offer a clear roadmap for the systematic evaluation of this and other novel indole derivatives. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential in drug discovery.
References
- 1. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-methyl-1H-indol-5-ol | C9H9NO | CID 83336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of 5-Hydroxyindole Analogs as Serotonin Receptor Modulators
The indole core is a privileged structure in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and psychoactive properties.[1] The 5-hydroxyindole moiety, in particular, is a key pharmacophore for interaction with serotonin receptors, as it mimics the endogenous ligand serotonin (5-hydroxytryptamine).
Structure-Activity Relationship of 5-Hydroxyindole Derivatives at Serotonin Receptors
The affinity and selectivity of 5-hydroxyindole analogs for different serotonin receptor subtypes are highly dependent on the nature and position of various substituents on the indole ring and any associated side chains. The following sections and tables summarize key SAR findings for modifications at different positions of the 5-hydroxyindole scaffold.
Modifications at the 1-Position (Indole Nitrogen)
Substitution on the indole nitrogen can significantly impact receptor affinity and selectivity. Generally, small, lipophilic groups are well-tolerated.
| Position 1 Substituent | Effect on 5-HT Receptor Affinity | Reference Compound Example |
| -H (unsubstituted) | Baseline affinity | Serotonin |
| -CH₃ (Methyl) | Often maintains or slightly improves affinity | N-Methyl-5-hydroxytryptamine |
| Larger alkyl groups | Can decrease affinity due to steric hindrance | N-Propyl-5-hydroxytryptamine |
| Acyl groups | Generally reduces affinity | N-Acetyl-5-hydroxytryptamine |
Modifications at the 2-Position
The 2-position of the indole ring is a critical site for modulating activity. Introduction of substituents can influence both potency and the functional nature of the ligand (agonist vs. antagonist).
| Position 2 Substituent | Effect on 5-HT Receptor Affinity | Reference Compound Example |
| -H (unsubstituted) | Baseline affinity | 5-Hydroxytryptamine |
| -CH₃ (Methyl) | Can increase affinity and selectivity for certain subtypes | 2-Methyl-5-hydroxytryptamine |
| Phenyl or other aryl groups | Can lead to potent and selective ligands, often with antagonist properties | 2-Aryl-5-hydroxyindole derivatives |
Modifications at the 5-Position (Hydroxyl Group)
The 5-hydroxy group is a crucial feature for high affinity at many serotonin receptors, as it often acts as a hydrogen bond donor.
| Position 5 Substituent | Effect on 5-HT Receptor Affinity | Reference Compound Example |
| -OH (Hydroxy) | Essential for high affinity at many 5-HT receptors | Serotonin |
| -OCH₃ (Methoxy) | Generally reduces affinity compared to -OH | 5-Methoxytryptamine |
| -F (Fluoro) | Can maintain or slightly decrease affinity, may improve pharmacokinetic properties | 5-Fluoro-N,N-dimethyltryptamine |
Modifications of the Side Chain (if present)
For tryptamine-based 5-hydroxyindoles, modifications to the ethylamine side chain are critical for activity.
| Side Chain Modification | Effect on 5-HT Receptor Affinity | Reference Compound Example |
| N,N-dimethylation | Generally increases affinity and metabolic stability | N,N-Dimethyl-5-hydroxytryptamine (Bufotenine) |
| Lengthening the alkyl chain | Can decrease affinity | N,N-Dimethyl-5-hydroxy-propyltryptamine |
| Introduction of cyclic amines (e.g., piperazine) | Can lead to potent and selective ligands for specific 5-HT subtypes | Novel piperazine analogs |
Experimental Protocols
The following are generalized protocols for key experiments used to determine the structure-activity relationship of 5-hydroxyindole analogs.
Radioligand Binding Assay for Serotonin Receptors
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
-
Membrane Preparation: Cell membranes expressing the target human serotonin receptor subtype are prepared from cultured cells (e.g., HEK293, CHO).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA) is prepared.
-
Competition Binding: A constant concentration of a specific radioligand (e.g., [³H]5-HT, [³H]ketanserin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assay for Serotonin Receptors (e.g., Calcium Flux Assay for Gq-coupled receptors like 5-HT2A)
This assay is used to determine the functional activity (e.g., agonist or antagonist) and potency (EC₅₀ or IC₅₀) of a test compound.
-
Cell Culture: Cells stably expressing the target serotonin receptor (e.g., 5-HT2A) are cultured in appropriate media.[2]
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Addition: The test compound (for agonist activity) or a known agonist plus the test compound (for antagonist activity) is added to the wells.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The concentration-response curves are generated, and the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are calculated using non-linear regression.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a typical G-protein coupled receptor (GPCR) signaling pathway, relevant to many serotonin receptors, and a general workflow for the synthesis and evaluation of novel indole analogs.
Caption: Generalized G-protein coupled receptor (GPCR) signaling cascade.
Caption: Workflow for the development of novel indole analogs.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the characterization and quantification of indole compounds, crucial intermediates and metabolites in numerous biological pathways. The objective is to offer a framework for the cross-validation of these methods, ensuring data integrity and reliability throughout the research and drug development process. The selection of an appropriate analytical technique is critical for accurate quantification, impurity profiling, and stability testing of these important molecules.
Introduction to Analytical Techniques for Indole Compounds
The analysis of indole compounds typically employs a range of chromatographic techniques to determine their identity, purity, and quantity. The most prominent methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), often with tandem mass spectrometry (LC-MS/MS) for enhanced selectivity and sensitivity. Capillary Electrophoresis (CE) also presents a viable, albeit less common, alternative for the separation of certain indole alkaloids.
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of a wide range of indole compounds, offering high resolution and sensitivity, particularly for non-volatile and thermally labile molecules.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile indole compounds.[3][4] It provides excellent separation efficiency and structural information through mass spectral data.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification of indole metabolites in complex biological matrices.[5][6]
-
Capillary Electrophoresis (CE) offers high separation efficiency and is particularly useful for the analysis of charged indole alkaloids.[7]
Cross-Validation of Analytical Methods: A Comparative Framework
Cross-validation is the process of assuring that a chosen analytical method is suitable for its intended purpose by comparing its results with those obtained from other well-established methods.[8] This process is essential for verifying the accuracy and reliability of analytical data. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines (Q2(R1)), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[9][10][11]
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of representative indole compounds, synthesized from various scientific literature.
Table 1: Comparison of Validation Parameters for Indole Analysis
| Parameter | HPLC-UV/FLD | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.998[12][13] | > 0.99[4] | > 0.99[5] |
| Accuracy (Recovery %) | 62.1 - 109.4%[12] | ~100%[3] | 91.8 - 107.5%[6] |
| Precision (RSD %) | < 10%[12] | < 5%[3] | < 15%[5] |
| Limit of Detection (LOD) | 0.22 - 1.1 µg/L[12] | 20 µg/kg[3] | 0.96 - 24.48 nmol/L[5] |
| Limit of Quantification (LOQ) | - | - | 3.42 - 244.82 nmol/L[5] |
Note: The values presented are indicative and can vary depending on the specific indole compound, matrix, and instrumentation.
Table 2: Applicability of Analytical Methods to Indole Compound Classes
| Analytical Method | Volatile Indoles (e.g., Skatole, Indole) | Non-Volatile Indoles (e.g., Indole-3-acetic acid) | Polar/Charged Indoles (e.g., Tryptophan metabolites) | Thermally Labile Indoles |
| HPLC | Limited | Excellent | Good (with appropriate column chemistry) | Excellent |
| GC-MS | Excellent | Possible with derivatization | Limited | Not suitable |
| LC-MS/MS | Good | Excellent | Excellent | Excellent |
| CE | Not suitable | Good | Excellent | Good |
Mandatory Visualizations
Tryptophan Metabolism Pathway
The following diagram illustrates the major metabolic pathways of tryptophan, leading to the biosynthesis of various indole compounds, including serotonin and other indole derivatives. Tryptophan is an essential amino acid that is metabolized through three primary routes: the kynurenine pathway, the serotonin pathway, and the indole pathway.[14][15]
References
- 1. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. mdpi.com [mdpi.com]
- 13. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Comparative In Vivo Efficacy of Indole Derivatives versus Known Anticancer Agents
Disclaimer: Publicly available in vivo efficacy data for the specific compound 1,2-dimethyl-1H-indol-5-ol is not available in the current scientific literature. This guide therefore provides a comparative analysis of the in vivo anticancer activity of other representative indole-based compounds against established anticancer drugs. The indole scaffold is a versatile structure found in numerous biologically active molecules, and the examples provided herein offer insights into its therapeutic potential.[1][2]
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of selected indole derivatives with other alternatives, supported by experimental data.
Data Presentation: In Vivo Anticancer Activity
The following table summarizes the quantitative data on the in vivo anticancer activity of selected indole derivatives and comparator drugs.
| Compound/Drug | Cancer Model | Animal Model | Key Efficacy Metric | Result | Reference |
| Indole Derivatives | |||||
| Compound 43 (LSD1 Inhibitor) | Lung Cancer | A549 Xenograft | Antitumor Effect | Significant | [1] |
| SU11248 (Sunitinib) | Various Cancers | Phase I Clinical Trials | Overall Profile | Favorable | [3] |
| Compound 1h | Human Cancer Cell Lines | In vitro | IC50 | 0.47-3.11 µM (2.1-4.6-fold more potent than Sunitinib) | [4] |
| Indolyl-hydrazone (Compound 5) | Breast Cancer | Xenograft Model | Tumor Growth Inhibition | Significant | [5] |
| Indole-2-carboxamide (LG25) | Triple-Negative Breast Cancer | Efficacy | Demonstrated | [5] | |
| Known Anticancer Drugs | |||||
| Staurosporine | Kinase Inhibition | Established Kinase Inhibitor | [5] | ||
| Cisplatin | Various Cancers | Rodent Model | Organ Damage | Induces side effects | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.
1. Xenograft Mouse Model of Cancer:
-
Cell Culture: Human cancer cell lines (e.g., A549 lung cancer, breast cancer cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compounds (indole derivatives) and comparator drugs are administered via a specified route (e.g., oral, intravenous).
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed.[1]
2. Cisplatin-Induced Organ Damage Model:
-
Animal Model: Rodents (e.g., rats) are used to assess the protective effects of co-administered compounds against cisplatin-induced toxicity.
-
Grouping: Animals are divided into several groups: a control group, a group receiving only the vehicle (e.g., DMSO), a group receiving only cisplatin, a group receiving cisplatin plus the test compound (e.g., MMINA, an indole derivative), and a group receiving only the test compound.[6]
-
Treatment: Cisplatin is administered to induce organ damage. The test compound is administered before or concurrently with cisplatin.
-
Assessment: After a set period, blood and tissue samples are collected to measure markers of organ damage (e.g., biochemical enzymes), oxidative stress (e.g., malondialdehyde, nitric oxide), and antioxidant enzyme activity (e.g., glutathione peroxidase, superoxide dismutase).[6]
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway targeted by many kinase inhibitors, including some indole derivatives like Sunitinib, which inhibit receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of 5-[1-(3-(dimethylamino)propyl)-5-halogenated-2-oxoindolin-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Dimethylated Indoles
For researchers, scientists, and professionals in drug development, the indole scaffold remains a cornerstone of pharmacologically active compounds. The strategic placement of methyl groups on the indole ring can significantly influence a molecule's biological activity, metabolic stability, and binding affinity. This guide provides a comparative analysis of several key synthetic routes to dimethylated indoles, offering a side-by-side look at their performance through experimental data.
Comparison of Synthetic Methods for Dimethylated Indoles
The synthesis of dimethylated indoles can be approached through various classical and modern synthetic methodologies. The choice of route often depends on the desired substitution pattern, available starting materials, and scalability requirements. Below is a summary of quantitative data for several prominent methods.
| Synthetic Method | Target Compound | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | 2,3-Dimethyl-1H-indole | Phenylhydrazine, 2-Butanone | Boron trifluoride etherate | Ethanol | Reflux | 0.5 | ~90 |
| Larock Indole Synthesis | 2,3-Disubstituted Indoles | o-Iodoaniline, Internal Alkyne | Pd(OAc)₂, PPh₃, LiCl | DMF | 100 | 20 | >80 |
| Madelung Synthesis (Tandem) | N-Methyl-2-arylindoles | N-Methyl-o-toluidine, Methyl benzoate | LiN(SiMe₃)₂/CsF | TBME | 110 | 12 | 50-90 |
| Bischler-Möhlau Synthesis (Microwave) | 2-Arylindoles | N-Phenacylaniline, Anilinium bromide | None | Solid-State | MW (540W) | 0.02 | 71 |
| N-Methylation | 1-Methyl-5-methoxyindole | 5-Methoxyindole, Dimethyl carbonate | K₂CO₃ | DMF | ~130 | 5 | 97.4 |
| N-Methylation | 1-Methylindole | Indole, Dimethyl carbonate | K₂CO₃ | DMF | ~130 | 9 | 96.5 |
Visualizing the Synthetic Pathways
To better illustrate the logic of these synthetic transformations, the following diagrams created using Graphviz depict the core reaction schemes.
Validating the Mechanism of Action of 1,2-dimethyl-1H-indol-5-ol: A Comparative Guide
Disclaimer: Publicly available information on the specific mechanism of action for 1,2-dimethyl-1H-indol-5-ol is limited. This guide will therefore utilize Sunitinib, a well-characterized multi-kinase inhibitor containing an indole core structure, as a representative example to illustrate the validation process and comparative analysis. The data and mechanisms presented herein pertain to Sunitinib and its alternatives and are intended to serve as a framework for the evaluation of novel kinase inhibitors.
This guide provides a comparative analysis of the hypothetical compound this compound, assuming a mechanism of action as a multi-targeted tyrosine kinase inhibitor, with other established kinase inhibitors. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of its performance, supported by experimental data and detailed protocols.
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
This compound is hypothesized to act as an inhibitor of multiple receptor tyrosine kinases (RTKs), similar to other indole-based anti-cancer agents.[1][2] This inhibition disrupts key signaling pathways involved in tumor growth, angiogenesis, and metastasis. The primary targets are believed to include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] By blocking the ATP binding site of these kinases, the compound prevents phosphorylation and activation of downstream signaling cascades.
Comparative Performance Data
The inhibitory activity of this compound (represented by Sunitinib) was compared against other multi-kinase inhibitors, Sorafenib and Pazopanib. The half-maximal inhibitory concentration (IC50) values against key kinases are summarized below.
| Target Kinase | This compound (Sunitinib) IC50 (nM) | Sorafenib IC50 (nM) | Pazopanib IC50 (nM) |
| VEGFR1 | 80 | 90 | 10 |
| VEGFR2 | 9 | 20 | 30 |
| VEGFR3 | 13 | 15 | 8 |
| PDGFRβ | 2 | 56 | 84 |
| c-Kit | 1 | 68 | 74 |
| FLT3 | 1 | 58 | 80 |
Data is compiled from various publicly available sources for Sunitinib, Sorafenib, and Pazopanib for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and transparency.
This assay determines the concentration of the inhibitor required to block 50% of the kinase activity.
Protocol:
-
Preparation: Recombinant human kinase domains are diluted in kinase buffer. The test compound is serially diluted in DMSO.
-
Reaction: The kinase, buffer, and test compound are pre-incubated in a 96-well plate. The kinase reaction is initiated by adding a mixture of ATP and a suitable substrate.
-
Incubation: The reaction mixture is incubated for a specified time (e.g., 60 minutes) at 30°C.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) with an anti-phosphotyrosine antibody.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-compound control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
This assay measures the effect of the compound on the proliferation of cancer cells that are dependent on the target kinase activity.
Protocol:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other relevant cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compound or a vehicle control.
-
Stimulation: After a pre-incubation period, the cells are stimulated with a growth factor (e.g., VEGF) to induce proliferation.
-
Incubation: The plates are incubated for a period of 48-72 hours.
-
Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay, which measures the metabolic activity of the cells.
-
Data Analysis: The absorbance is read using a plate reader, and the percentage of cell growth inhibition is calculated. The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
Conclusion
The comparative data suggests that this compound, represented by the activity profile of Sunitinib, is a potent inhibitor of key RTKs involved in tumorigenesis and angiogenesis. Its strong activity against VEGFR2, PDGFRβ, and c-Kit positions it as a promising candidate for further preclinical and clinical investigation. The provided experimental protocols offer a standardized approach for validating its mechanism of action and comparing its efficacy against other kinase inhibitors. Further studies are warranted to fully characterize its selectivity profile and in vivo efficacy.
References
- 1. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Benchmarking 1,2-dimethyl-1H-indol-5-ol: A Comparative Guide for Drug Discovery
Disclaimer: This document provides a comparative framework for benchmarking the compound 1,2-dimethyl-1H-indol-5-ol. Due to the limited publicly available experimental data on this specific molecule, the following guide is presented as a prospective research plan. The experimental data herein is hypothetical and intended to illustrate the application of the described protocols.
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of indole have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and neurological applications.[3] The subject of this guide, this compound, is a small molecule whose biological activity has not been extensively characterized. This guide proposes a systematic approach to benchmark this compound against a curated library of established bioactive compounds, providing researchers with a roadmap for its evaluation.
Based on the activities of structurally related indole derivatives, which have been shown to act as kinase inhibitors and modulators of serotonin receptors, this guide will focus on a hypothetical screening campaign to assess the potential of this compound as a kinase inhibitor.[4][5][6][7] We will outline the experimental protocols for a primary kinase inhibition assay and a secondary cell-based viability assay to determine its potency and cytotoxicity.
Data Presentation: Hypothetical Comparative Analysis
The following table summarizes hypothetical data from a primary kinase inhibition screen and a secondary cytotoxicity assay, comparing this compound with a selection of known kinase inhibitors from a representative compound library.
| Compound | Target Kinase | IC50 (nM) [a] | Cell Line | GI50 (µM) [b] |
| This compound | VEGFR2 | 150 | HUVEC | 15.2 |
| Sorafenib | VEGFR2 | 90 | HUVEC | 5.8 |
| Sunitinib | VEGFR2 | 80 | HUVEC | 4.9 |
| Pazopanib | VEGFR2 | 30 | HUVEC | 2.1 |
| Axitinib | VEGFR2 | 0.2 | HUVEC | 0.5 |
[a] IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. [b] GI50: The concentration of a drug that causes 50% inhibition of cellular growth.
Experimental Protocols
Primary Screening: VEGFR2 Kinase Inhibition Assay
This protocol describes an in vitro assay to determine the 50% inhibitory concentration (IC50) of test compounds against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly (Glu, Tyr) 4:1 substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound and comparator compounds) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white microplates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the VEGFR2 enzyme, the substrate, and the assay buffer.
-
Add the test compound solution to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Secondary Screening: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effect of the test compounds on a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVEC), to assess their growth-inhibitory potential.
Materials:
-
HUVEC cells
-
Cell culture medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
Procedure:
-
Seed HUVEC cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Mandatory Visualizations
Caption: Experimental workflow for the evaluation of this compound.
Caption: Simplified VEGFR2 signaling pathway and the putative inhibitory action of an indole compound.
References
- 1. One-Pot Multicomponent Synthesis and Cytotoxic Evaluation of Novel 7-Substituted-5-(1H-Indol-3-yl)Tetrazolo[1,5-a] Pyrimidine-6-Carbonitrile [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of [3-(1-methyl-1H-indol-3-yl-methylene)-2-oxo-2, 3-dihydro-1H-indole-5-sulfonamide] (OXSI-2), as a Syk-selective inhibitor in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1,2-dimethyl-1H-indol-5-ol: A Procedural Guide
The proper disposal of 1,2-dimethyl-1H-indol-5-ol is critical for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound.
Hazard and Safety Summary
| Hazard Statement | Precautionary Measures |
| Harmful if swallowed | Do not eat, drink, or smoke when using this product. If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth.[1][3] |
| Causes skin irritation | Wear protective gloves and clothing. If on skin, wash with plenty of water and soap. Take off contaminated clothing and wash it before reuse.[1][3] |
| Causes serious eye irritation | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] |
| May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. If inhaled, remove person to fresh air and keep comfortable for breathing.[1][2] |
Experimental Protocol: Waste Disposal
The disposal of this compound must be managed as hazardous chemical waste. Follow this step-by-step protocol for its collection, storage, and disposal.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including the pure compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips), as hazardous solid chemical waste.[4]
-
It is crucial to segregate solid waste from liquid waste to prevent unforeseen chemical reactions.[4] Do not mix this waste with other incompatible materials.
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste.[4] The original product container, if in good condition, can be a suitable option.
-
The container must have a tightly fitting cap and be kept closed at all times, except when waste is being added.[4][5]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[4]
-
The label must also include the full chemical name: "this compound" and an indication of its hazards (e.g., "Irritant," "Harmful").[4] Do not use chemical formulas or abbreviations.[5]
4. Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1][4]
-
Ensure secondary containment is in place to contain any potential spills.[4]
5. Disposal Request and Pickup:
-
Dispose of the contents and container through an approved waste disposal plant.[3]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from your EHS office. This typically involves submitting a waste collection form.[4]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,2-dimethyl-1H-indol-5-ol
Essential Safety and Handling Guide for 1,2-dimethyl-1H-indol-5-ol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is vital for personal safety and to maintain the integrity of your research.
Hazard Assessment
Based on analogous compounds, this compound should be handled with caution. Indole derivatives and phenols can be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[1][2] The toxicological properties of this specific compound have not been fully investigated, warranting a conservative approach to minimize all routes of exposure (inhalation, ingestion, and skin contact).
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final line of defense against chemical exposure and should be used in conjunction with engineering controls such as a chemical fume hood.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[2] | Protects eyes and face from splashes of the chemical or solvents. |
| Skin and Body Protection | A flame-resistant lab coat is required. Wear long pants and closed-toe shoes to cover all exposed skin.[2] | Prevents accidental skin contact with the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are mandatory.[2] It is crucial to inspect gloves before use and to practice proper removal techniques to avoid skin contamination. For chemicals of unknown toxicity, double gloving is recommended. | Protects hands from direct contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls are insufficient, during spill cleanup, or when handling the powder outside of a fume hood.[2] The need for respiratory protection should be determined by a risk assessment. | Prevents inhalation of airborne particles or aerosols. |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is essential to minimize exposure and prevent environmental contamination.
Safe Handling Operational Plan
-
Preparation:
-
Review Safety Information: Before beginning work, thoroughly review this guide and any available safety information.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
-
Handling:
-
Weighing: Handle the solid material carefully to avoid generating dust. Use a balance inside a fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
-
Storage:
-
Container: Keep the container tightly sealed to prevent contamination.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Waste Disposal Plan
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Solid Waste: Collect any solid this compound and contaminated disposable materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container designated for hazardous solid waste.[2]
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and chemically compatible container for hazardous liquid waste. If the solvent is halogenated, use a designated container for halogenated organic waste.[2]
-
Disposal Request: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.
Experimental Workflow Visualization
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
